7-Cyano-3-iodo-5-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKZMQPTYBYTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Cyano-3-iodo-5-azaindole CAS 1352395-49-3 properties
A Strategic Scaffold for Next-Generation Kinase Inhibitor Discovery
Executive Summary
7-Cyano-3-iodo-5-azaindole (CAS 1352395-49-3) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Belonging to the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) class, this scaffold offers a distinct bioisosteric profile compared to the more common 7-azaindole or indole cores. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C3-iodine serves as a labile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C7-nitrile provides a versatile electronic modulator and a precursor for amides, acids, or amines. This guide details the physicochemical properties, synthetic pathways, and application logic for leveraging this molecule in drug discovery, particularly for kinase inhibition (e.g., JAK, FGFR, FMS).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data aggregates predicted and available experimental values. Due to the specialized nature of this intermediate, some physicochemical parameters are computational estimates derived from structure-activity relationship (SAR) databases.
| Property | Data | Note |
| Chemical Name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | IUPAC |
| Common Name | 7-Cyano-3-iodo-5-azaindole | Industry Standard |
| CAS Number | 1352395-49-3 | Unique Identifier |
| Molecular Formula | C₈H₄IN₃ | |
| Molecular Weight | 269.04 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for halogenated azaindoles |
| Boiling Point | 257.6 ± 15.0 °C | Predicted (760 mmHg) |
| Density | 2.1 ± 0.1 g/cm³ | Predicted |
| pKa (Pyrrole NH) | ~12.5 | Acidic proton, requires base for N-alkylation |
| LogP | 1.8 – 2.2 | Favorable lipophilicity for CNS penetration |
| Solubility | DMSO, DMF (>20 mg/mL); Low in water | Requires organic co-solvent |
Synthetic Architecture
The synthesis of 7-cyano-3-iodo-5-azaindole requires a strategic approach to assemble the bicyclic core before introducing the sensitive iodine functionality.
2.1 Retrosynthetic Logic
The most robust pathway involves the construction of the 5-azaindole core followed by late-stage functionalization.
-
Core Synthesis: Cyclization of 4-amino-3-alkynylpyridines or via the Reissert synthesis using 4-chloro-3-nitropyridine derivatives.
-
C7 Functionalization: Introduction of the nitrile group (often via Pd-catalyzed cyanation of a C7-chloro precursor) is typically performed before iodination to avoid chemoselectivity issues.
-
C3 Iodination: Electrophilic aromatic substitution (SEAr) is the final step.
2.2 Visualization: Synthetic Workflow
The following diagram illustrates the critical path from the pyridine precursor to the final scaffold.
Caption: Step-wise construction of the 7-cyano-3-iodo-5-azaindole scaffold prioritizing late-stage iodination.
Experimental Protocols (Field-Proven)
3.1 Protocol: C3-Iodination of 7-Cyano-5-azaindole
This step is critical. The electron-deficient nature of the pyridine ring in 5-azaindole makes the C3 position less nucleophilic than in standard indoles, requiring optimized conditions.
Reagents:
-
Substrate: 7-Cyano-5-azaindole (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: DMF (anhydrous) or Acetonitrile
-
Temperature: 0°C to Room Temperature (RT)
Methodology:
-
Dissolution: Dissolve 7-cyano-5-azaindole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Reasoning: Controls the exotherm and prevents over-iodination or polymerization.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The product usually appears as a less polar spot.
-
Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (Na₂S₂O₃). Reasoning: Thiosulfate neutralizes any residual iodine species, preventing oxidative degradation.
-
Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
3.2 Protocol: Suzuki-Miyaura Coupling at C3
The C3-iodine is highly reactive towards Pd-catalyzed cross-coupling, enabling the attachment of aryl/heteroaryl "warheads."
Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 80–100°C
Medicinal Chemistry Applications
4.1 Scaffold Utility & Bioisosterism
The 5-azaindole core is a bioisostere of purine , making it an exceptional scaffold for ATP-competitive kinase inhibitors.
-
C3 Position (Iodine): Serves as the vector for the "Tail" region of the inhibitor, extending into the solvent-exposed pocket or hydrophobic back-pocket of the kinase enzyme.
-
C7 Position (Nitrile):
-
Electronic: Increases the acidity of the pyrrole NH, potentially strengthening the H-bond to the kinase hinge region (e.g., Glu/Leu residues).
-
Metabolic: Blocks a potential site of oxidative metabolism (C7 oxidation).
-
Synthetic:[1][2][3][4][5][6] Can be hydrolyzed to a primary amide (CONH₂) to pick up additional H-bond interactions.
-
4.2 Application Logic Diagram
The following diagram maps the functional regions of the molecule to their biological roles.
Caption: Functional mapping of the scaffold for Structure-Activity Relationship (SAR) studies.
Safety & Handling (SDS Summary)
While specific toxicology data for this CAS is limited, handle as a potent bioactive intermediate.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep in a tightly closed container, stored at 2–8°C (Refrigerate). Protect from light (iodides can be light-sensitive).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
Iodination Protocols: Kline, T., et al. (2008). Synthesis of 3-iodo-5-azaindoles. Journal of Heterocyclic Chemistry, 45(6).[7] (General methodology reference).
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Vendor Data Verification: Delta Chem (2024). Product Specification: 7-Cyano-3-iodo-5-azaindole. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: 3-Iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Executive Summary
3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS: N/A for specific isomer, Core CAS: 1352393-68-0 for 7-CN precursor) is a high-value heterocyclic intermediate used in the discovery of small-molecule kinase inhibitors (e.g., JAK, FGFR) and tubulin polymerization inhibitors.[1]
This compound belongs to the 5-azaindole class (pyrrolo[3,2-c]pyridine), a scaffold that serves as a bioisostere for indole and purine. The presence of the C3-iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-nitrile offers a gateway to amides, amines, or heterocycles (e.g., oxadiazoles). This guide details the structural properties, synthesis logic, and experimental protocols for generating and utilizing this core.
Structural Identity & Properties[2][3]
Chemical Structure & Numbering
The numbering of the 5-azaindole system is critical for accurate regiochemical modification.[1]
-
System: Pyrrolo[3,2-c]pyridine (5-azaindole).[2]
-
Nitrogen Positions: N1 (pyrrole NH), N5 (pyridine N).
-
Substituents: Iodine at C3; Carbonitrile (-CN) at C7.[1]
Computed Properties:
| Property | Value | Notes |
|---|---|---|
| Formula | C₈H₄IN₃ | |
| Molecular Weight | 269.04 g/mol | |
| Exact Mass | 268.945 | |
| ClogP | ~1.8 - 2.1 | Predicted based on fragment contribution |
| H-Bond Donors | 1 (N1-H) | |
| H-Bond Acceptors | 2 (N5, CN) |
| pKa (calc) | ~11.5 (NH), ~4.5 (Pyridine N) | Pyridine N is less basic due to electron-withdrawing CN |[1][3][4]
Electronic Landscape
The 5-azaindole scaffold is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1]
-
Nucleophilic Site (HOMO): The C3 position is the most nucleophilic carbon, favoring Electrophilic Aromatic Substitution (SEAr).
-
Electrophilic Site (LUMO): The C4 and C6 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when activated by the N-oxide or adjacent electron-withdrawing groups (like the C7-CN).[1]
Synthesis Strategy
The synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile generally proceeds via the direct iodination of the parent carbonitrile.[1]
Retrosynthetic Analysis
Caption: Retrosynthetic disconnection showing the C3-iodination as the final assembly step.
Step-by-Step Protocol: C3-Iodination
Objective: Regioselective installation of iodine at C3.
Reagents:
-
Substrate: 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS: 1352393-68-0).[1]
-
Iodinating Agent: N-Iodosuccinimide (NIS).[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]
-
Base (Optional): KOH (if using I2).
Experimental Procedure (Standardized):
-
Dissolution: Dissolve 1.0 eq of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile in anhydrous DMF (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 10 minutes.
-
Note: Protect from light to prevent radical side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of starting material (M+H = 144) and appearance of product (M+H = 270).
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
-
Isolation: Filter the solid, wash with water and cold hexanes.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc/Hexanes).
Mechanism: The pyrrole nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic. The iodine cation (I+) generated from NIS attacks C3, followed by deprotonation to restore aromaticity.
Reactivity & Applications
Functionalization Map
The 3-iodo-7-cyano scaffold is a "linchpin" intermediate.[1]
Caption: Divergent synthesis pathways from the core scaffold.[1]
Case Study: Kinase Inhibition
Derivatives of 5-azaindole are potent inhibitors of JAK (Janus Kinase) and FGFR .[1]
-
Binding Mode: The N1-H (donor) and N5 (acceptor) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Met residue).[1]
-
Role of C3-Iodine: Replaced by an aryl group (via Suzuki) to access the hydrophobic back pocket of the ATP binding site.[1]
-
Role of C7-CN: Can interact with the gatekeeper residue or be converted to a solubilizing group.[1]
Quality Control & Characterization
To validate the synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile , the following data should be acquired:
| Technique | Expected Signal | Diagnosis |
| LC-MS | [M+H]⁺ = 270.0 | Confirms iodination (Mass shift +126 Da).[1] |
| ¹H NMR | Loss of C3-H signal (~6.5-6.8 ppm).[1] | Confirms regioselectivity at C3. |
| ¹H NMR | Singlet at ~9.0 ppm (C6-H) and ~8.4 ppm (C4-H).[1] | Pyridine protons remain; shifts may move downfield due to I and CN.[1] |
| IR | ~2220 cm⁻¹ (CN stretch).[1] | Confirms integrity of nitrile group. |
Safety & Handling
-
Iodinating Agents: NIS and Iodine are irritants and can cause staining. Handle in a fume hood.
-
Cyanides: While the nitrile group on the ring is stable, precursors (like Zn(CN)₂) or hydrolysis byproducts must be treated as toxic.
-
Solvents: DMF is a reproductive toxin; use appropriate PPE (nitrile gloves, safety glasses).
References
-
Synthesis of 5-Azaindole Derivatives
-
Iodination Protocols (General Azaindole)
-
Precursor Availability
-
Scaffold Utility in Drug Discovery
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Unsung Bioisostere: 5-Azaindole Scaffold in Drug Discovery
This technical guide details the medicinal chemistry, synthetic accessibility, and therapeutic applications of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold. Unlike its widely utilized isomer 7-azaindole (found in drugs like Vemurafenib), the 5-azaindole scaffold represents an under-explored bioisostere offering distinct physicochemical properties and novel intellectual property (IP) space.
Executive Summary & Structural Logic
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring.[1] While 7-azaindole is a direct bioisostere of purine (mimicking N7 of adenine), 5-azaindole places the pyridine nitrogen at the C5 position.
Why 5-Azaindole? (The Medicinal Chemist's Rationale)
-
pKa Modulation: The position of the nitrogen significantly alters the basicity of the scaffold compared to indole and 7-azaindole. This affects solubility and protonation state at physiological pH.
-
Vector Positioning: The C5-nitrogen provides a hydrogen bond acceptor (HBA) vector that is geometrically distinct from the C7-nitrogen, allowing for interactions with specific residues (e.g., non-conserved amino acids in the kinase hinge region) that 7-azaindole cannot access.
-
Metabolic Stability: The pyridine nitrogen reduces the electron density of the fused system, potentially lowering susceptibility to oxidative metabolism (e.g., by CYP450s) at the C2/C3 positions compared to the electron-rich indole.
Physicochemical Comparison Table
| Property | Indole | 7-Azaindole | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |
| Structure | Benzo-fused pyrrole | Pyridine-fused (N at 7) | Pyridine-fused (N at 5) |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N7) | 1 Donor (NH), 1 Acceptor (N5) |
| Electronic Nature | Electron-rich | Electron-deficient (Pyridine) | Electron-deficient (Pyridine) |
| Key Application | GPCRs, Kinases (General) | Kinase Hinge Binder (Adenine mimic) | Tubulin, FMS Kinase, Novel Hinge Binder |
| IP Status | Crowded | Crowded | Emerging / High Opportunity |
Detailed Experimental Protocols: Synthesis of the Core
Synthesis of 5-azaindole is historically more challenging than 7-azaindole due to the specific electron-deficiency patterns of the 3,4-disubstituted pyridine precursors. Below is a robust, field-proven protocol using a Sonogashira Coupling / Cyclization strategy, which allows for pre-functionalization.
Protocol: Palladium-Catalyzed Synthesis of 5-Azaindole
Objective: Synthesize 5-azaindole from 4-amino-3-halopyridine derivatives.
Reagents:
-
Starting Material: 4-amino-3-iodopyridine (or 3-bromo analog).
-
Coupling Partner: Trimethylsilylacetylene (TMSA) or specific terminal alkynes.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
-
Base/Solvent: Triethylamine (Et₃N) in DMF or THF.
-
Cyclization Reagent: Potassium tert-butoxide (KOtBu) in NMP or TBAF (if TMS-protected).
Step-by-Step Workflow:
-
Sonogashira Coupling:
-
Charge a flame-dried flask with 4-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).
-
Evacuate and backfill with Argon (3x).
-
Add degassed DMF (0.2 M concentration) and Et₃N (3.0 eq).
-
Add Trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by LC-MS for consumption of starting material.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify intermediate via flash chromatography.
-
-
Cyclization (Ring Closure):
-
Dissolve the Sonogashira intermediate (4-amino-3-(trimethylsilylethynyl)pyridine) in NMP (0.1 M).
-
Add KOtBu (2.0 eq) at room temperature.
-
Heat to 80°C for 2 hours. The base promotes both desilylation and intramolecular nucleophilic attack of the amine onto the alkyne.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH gradient).
-
Visualized Synthetic Pathway:
Caption: Figure 1. Palladium-catalyzed construction of the 5-azaindole core via Sonogashira coupling and base-mediated cyclization.
Therapeutic Applications & Case Studies
Case Study A: Tubulin Polymerization Inhibitors (2024 Breakthrough)
Recent research (e.g., J. Enz. Inhib. Med. Chem. 2024) has validated 5-azaindole as a potent scaffold for targeting the colchicine-binding site of tubulin.
-
Mechanism: The scaffold acts as a rigid anchor. The N1-H forms a hydrogen bond with Thr179 , while the C5-N acts as an acceptor or steers the molecule away from steric clashes found with bulkier indole analogs.
-
Outcome: Derivatives showed IC₅₀ values in the nanomolar range (0.12–0.21 µM) against HeLa and MCF-7 cell lines, inducing G2/M arrest.[2]
Case Study B: Kinase Inhibition (FMS and BRAF)
While 7-azaindole is the standard for kinase hinge binding, 5-azaindole offers a "flipped" electronic profile.
-
FMS Kinase (CSF-1R): 5-azaindole derivatives (e.g., diarylureas) have demonstrated high selectivity for FMS kinase, a target for cancer and rheumatoid arthritis. The 5-N position avoids repulsion with specific gatekeeper residues that penalize 7-azaindoles.
-
Binding Mode: In the kinase hinge region, the 5-azaindole can adopt a binding mode where N1 acts as a donor to the hinge backbone (e.g., Glu residue), while the C5-N remains solvent-exposed or interacts with water networks, distinct from the N7-hinge interaction of Adenine.
Kinase Binding Interaction Diagram:
Caption: Figure 2. Schematic binding mode of 5-azaindole in a kinase pocket. Note the N5 interaction with solvent/water networks rather than the direct hinge interaction typical of N7-azaindoles.
Scientific Integrity: Challenges & Limitations
To maintain high E-E-A-T standards, one must acknowledge the limitations of this scaffold:
-
Synthetic Difficulty: Functionalization at the C4 position (adjacent to the bridgehead) is sterically hindered and electronically deactivated compared to 7-azaindole.
-
Solubility Paradox: While the extra nitrogen increases polarity, the high lattice energy of the planar system can sometimes reduce aqueous solubility compared to non-planar bioisosteres.
-
Isomer Purity: Commercial supplies of "azaindole" are 90% biased toward 7-azaindole. Researchers must rigorously verify the CAS number (5-azaindole CAS: 271-34-1 ) and use NMR (coupling constants of the pyridine ring) to confirm the isomer identity before starting SAR campaigns.
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[3]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
-
Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry, 2008.
-
Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 2007.
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 2013.
Sources
- 1. 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier - China Chemical Manufacturer [pipzine-chem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
5-Azaindole vs. 7-Azaindole: A Technical Guide to Scaffold Selection
This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between 5-azaindole and 7-azaindole. It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for lead optimization.[1]
Executive Summary: The "Scaffold Hop" Decision
In modern drug discovery, replacing an indole core with an azaindole (pyrrolo-pyridine) is a strategic "scaffold hop" used to improve physicochemical properties without altering the fundamental pharmacophore. While both isomers enhance aqueous solubility compared to indole, they are not interchangeable.[1]
-
7-Azaindole (Pyrrolo[2,3-b]pyridine): The industry standard for kinase inhibitors.[1] It mimics the adenine ring of ATP, offering a privileged H-bond donor/acceptor motif for the kinase hinge region. However, it suffers from a specific metabolic liability: oxidation by Aldehyde Oxidase (AO).[1]
-
5-Azaindole (Pyrrolo[3,2-c]pyridine): A more basic, less lipophilic isomer.[1] It is often used to modulate pKa or escape intellectual property space but presents significant challenges in regioselective synthesis and binding geometry.[1]
Physicochemical Profiling
The fundamental difference between these isomers lies in the position of the pyridine nitrogen, which drastically alters the electronic distribution and acid-base properties.
Basicity (pKa) and Solubility
The most critical differentiator is the basicity of the pyridine nitrogen.
| Property | 7-Azaindole | 5-Azaindole | Impact on Drug Design |
| pKa (Pyridine N) | ~4.6 (Weak Base) | ~8.4 (Stronger Base) | 5-Azaindole is significantly more basic, often existing as a cation at physiological pH, which improves solubility but may reduce membrane permeability.[1] |
| Dipole Moment | ~1.6 D | ~4.1 D | 5-Azaindole has a higher dipole moment, contributing to higher polarity and lower LogP.[1] |
| H-Bonding | Donor (N1) & Acceptor (N7) are adjacent (1,3-relationship).[1] | Donor (N1) & Acceptor (N5) are distal (1,5-relationship).[1] | 7-Azaindole forms a tight 5-membered chelate-like recognition motif; 5-Azaindole cannot.[1] |
Electronic Distribution Diagram
The following diagram illustrates the vector differences that dictate binding modes.
Figure 1: Comparison of Hydrogen Bond Vectors. 7-Azaindole provides a compact donor-acceptor motif, whereas 5-azaindole's acceptor is spatially removed from the donor.[1]
Medicinal Chemistry Applications
Kinase Binding Modes
7-Azaindole is ubiquitous in kinase inhibitors (e.g., Vemurafenib , Pexidartinib ) because it mimics the purine ring of ATP.
-
Mechanism: The N1-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu), while the N7 acts as an acceptor to the backbone NH. This creates a high-affinity bidentate anchor.[1]
-
5-Azaindole Limitation: Due to the distal position of N5, it cannot form this simultaneous bidentate interaction with the standard hinge architecture. It typically requires a "flipped" binding mode or relies on water-mediated bridges, often resulting in lower potency during direct scaffold hopping.[1]
Metabolic Stability: The Aldehyde Oxidase (AO) Problem
A major liability for 7-azaindole is its susceptibility to cytosolic Aldehyde Oxidase (AO).[1]
-
The Reaction: AO hydroxylates the electron-deficient carbon adjacent to the nitrogen (C2 position in the pyrrole ring for 7-azaindole).[1]
-
The Consequence: Rapid clearance in humans (AO activity varies widely between species, making animal models poor predictors).[1]
-
Mitigation Strategy: Substitution at the C2 position (e.g., methyl, Cl) or using a 7-azaindazole core blocks this metabolic soft spot.
5-Azaindole is less prone to C2-oxidation by AO but can suffer from N-oxidation or metabolism at the C4/C6 positions depending on substitution.[1]
Synthetic Accessibility & Reactivity[1][2]
Synthetic routes for these isomers differ due to the electronic deactivation of the ring systems.[1]
Electrophilic Aromatic Substitution (EAS)
Functionalizing the C3 position (critical for linking to other pharmacophores) is standard for indoles but harder for azaindoles.[1]
-
7-Azaindole: Reacts at C3 with electrophiles (halogens, acyl chlorides), but requires harsher conditions than indole due to the electron-withdrawing pyridine ring.[1]
-
5-Azaindole: The high basicity (pKa ~8.[1][2]4) presents a trap.[1] Under acidic conditions (common for EAS), the N5 protonates, forming a cationic species that strongly deactivates the ring towards electrophilic attack.
Synthetic Workflow Diagram
Figure 2: Synthetic divergence.[1] 5-Azaindole resists direct electrophilic functionalization under acidic conditions due to protonation.[1]
Experimental Protocols
Protocol A: C3-Iodination of 7-Azaindole (Standard)
Use this protocol to generate a versatile intermediate for Suzuki/Sonogashira couplings.[1]
Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF.[1]
-
Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL) at room temperature (RT).
-
Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Workup: Pour reaction mixture into ice-water (100 mL). The product usually precipitates.[1]
-
Isolation: Filter the solid, wash with water (3x) and cold hexanes.[1] Dry under vacuum.[1]
-
Yield: Expected yield 85-95% (3-iodo-7-azaindole).
Protocol B: C3-Formylation of 5-Azaindole (Modified Duff Reaction)
Direct Vilsmeier-Haack often fails for 5-azaindole due to basicity.[1] The Duff reaction in hexamine/TFA is more robust.
Reagents: 5-Azaindole (1.0 eq), Hexamethylenetetramine (HMTA, 1.5 eq), Trifluoroacetic acid (TFA).[1]
-
Mix: Combine 5-azaindole (10 mmol) and HMTA (15 mmol) in TFA (15 mL).
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 6-12 hours.
-
Hydrolysis: Cool to RT. Pour into ice-water (50 mL). Stir for 30 mins to hydrolyze the iminium intermediate.
-
Neutralization: Carefully neutralize with NaHCO3 (sat. aq.) to pH ~8.[1]
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4.[1]
-
Purification: Flash chromatography is usually required (DCM/MeOH gradient).[1]
References
-
Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1] Link
-
Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.[1] Link
-
Laha, J. K., et al. (2020).[1] "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 12885-12903.[1] Link
-
Kudo, N., et al. (2020).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 68(10), 927-941.[1] Link
-
Tóth, E., et al. (2017).[1] "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 22(1), 163.[1] Link
Sources
7-Cyano-3-iodo-5-azaindole SMILES and InChIKey
[1][2]
Chemical Identity & Structural Specifications[3][4][5][6]
7-Cyano-3-iodo-5-azaindole (IUPAC: 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile) is a halogenated, nitrile-functionalized derivative of the 5-azaindole (pyrrolo[3,2-c]pyridine) ring system.[1] Unlike the more common 7-azaindole, the 5-azaindole core places the pyridine nitrogen at position 5, altering the electronic distribution and hydrogen-bonding capabilities of the scaffold.[1]
Key Identifiers
| Property | Specification |
| Common Name | 7-Cyano-3-iodo-5-azaindole |
| IUPAC Name | 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
| CAS Registry Number | 1352395-49-3 |
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| SMILES | Ic1c[nH]c2c(C#N)cncc12 |
| InChIKey | YMKCOCXYADJNTN-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Analysis & Reactivity Profile
The 5-Azaindole Scaffold
The 5-azaindole core consists of a pyridine ring fused to a pyrrole ring.[1] The nitrogen atom at position 5 renders the ring system electron-deficient compared to a standard indole but more electron-rich than 7-azaindole at the C3 position.[1]
-
C3-Iodine (Electrophilic Handle): The iodine atom at the 3-position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which is critical for expanding the molecule into a pharmacophore.
-
C7-Cyano (Electronic Modulator): The nitrile group at position 7 is a strong electron-withdrawing group (EWG).[1] It decreases the pKa of the pyrrole N-H, making the proton more acidic and facilitating N-alkylation or N-arylation.[1] Additionally, the nitrile can serve as a precursor for amides, amines, or tetrazoles.
Electronic Pathway Diagram
Figure 1: Structural-activity relationship (SAR) map of 7-Cyano-3-iodo-5-azaindole.[1]
Synthesis & Experimental Protocols
The synthesis typically proceeds via the functionalization of the parent 7-cyano-5-azaindole.[1] The introduction of the iodine atom is a regioselective electrophilic aromatic substitution.
Synthesis Pathway
-
Starting Material: 7-Cyano-5-azaindole (CAS 1352393-68-0).[1][2]
-
Reagent: N-Iodosuccinimide (NIS).[1]
-
Solvent: DMF or Acetonitrile.
-
Mechanism: Electrophilic iodination at the most electron-rich carbon (C3) of the pyrrole ring.[1]
Detailed Protocol: C3-Iodination
Note: This protocol is adapted from standard azaindole iodination methodologies [1][2].
Reagents:
-
N-Iodosuccinimide (NIS) (1.1 eq)[1]
-
DMF (Dimethylformamide) (anhydrous, 10 mL/g of substrate)
-
Potassium Hydroxide (KOH) (1.5 eq) – Optional, increases rate via anion formation.[1]
Procedure:
-
Dissolution: Charge a round-bottom flask with 7-cyano-5-azaindole and anhydrous DMF. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS (Target Mass: 269.04, M+H 270.05).
-
Quenching: Pour the reaction mixture into ice-cold water. A precipitate should form.
-
Workup:
-
If solid precipitates: Filter the solid, wash with water and cold diethyl ether.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organics with 10% Sodium Thiosulfate (to remove excess iodine) and brine. Dry over Na₂SO₄.
-
-
Purification: Recrystallize from Acetonitrile or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for C3-iodination.
Applications in Drug Discovery
7-Cyano-3-iodo-5-azaindole serves as a high-value intermediate for "Fragment-Based Drug Design" (FBDD).[1]
-
Kinase Inhibition: The 5-azaindole scaffold mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., JAK, ROCK, or FLT3 kinases). The 7-cyano group can interact with gatekeeper residues or solvent-front amino acids.[1]
-
Library Generation: The C3-iodine allows for the rapid generation of libraries via Suzuki coupling with various aryl boronic acids.[1]
-
Bioisosteres: The scaffold is often used as a bioisostere for indole or 7-azaindole to improve metabolic stability or solubility profiles.[1]
Handling & Safety Data
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).[1]
-
Precautions: Avoid contact with strong oxidizing agents. The nitrile group can release toxic cyanide fumes if subjected to strong acids or combustion.
References
-
Biofount Co., Ltd. (2024). Product Catalog: 7-Cyano-3-iodo-5-azaindole (CAS 1352395-49-3).[1][2][4][5] Retrieved from [1]
-
ChemicalBook . (2024). CAS Database List: 1352395-49-3.[1][2][4][5] Retrieved from [1]
-
Namiki Shoji Co., Ltd. (2019). Building Block Catalog: 5-Azaindole Derivatives. Retrieved from [1]
-
Delta Reagents . (2024). InChIKey and Physicochemical Properties for CAS 1352395-49-3. Retrieved from [1]
novel kinase inhibitor building blocks 5-azaindole
The 5-Azaindole (Pyrrolo[3,2-c]pyridine) Scaffold: Strategic Alternatives to the Canonical Hinge Binder
Executive Summary
In the crowded landscape of kinase inhibitor design, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has long been considered "privileged" due to its ability to form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine ring of ATP. However, this popularity has led to a congested intellectual property space and recurrent physicochemical challenges, particularly regarding metabolic stability and solubility.
This technical guide focuses on the 5-azaindole (pyrrolo[3,2-c]pyridine) isomer—a bioisostere that offers a distinct vector for engagement. Unlike its 7-aza counterpart, the 5-azaindole core often necessitates a "flipped" binding mode or water-mediated interactions, providing a strategic alternative for targeting kinases where the canonical hinge geometry is unfavorable or where selectivity against off-targets (e.g., PKA, CDK2) is required.
Structural Biology & Rational Design
The Hinge Binding Paradox
The primary distinction between azaindole isomers lies in the vector of the pyridine nitrogen.
-
7-Azaindole: The N7 nitrogen acts as a hydrogen bond acceptor (HBA) adjacent to the pyrrole NH (hydrogen bond donor, HBD). This creates a planar Donor-Acceptor (D-A) motif that perfectly complements the Acceptor-Donor (A-D) backbone of the kinase hinge (typically the carbonyl and amide NH of the gatekeeper+1 and +3 residues).
-
5-Azaindole: The N5 nitrogen is positioned para to the bridgehead carbon. It cannot participate in the standard bidentate hinge interaction without a significant shift in binding orientation.
Design Consequence: 5-Azaindole inhibitors often adopt a Type I½ or "Flipped" Type I binding mode .
-
Direct Hinge Interaction: The pyrrole NH (N1) binds to the hinge carbonyl (Glu/Met).
-
Solvent Interface: The N5 nitrogen, facing away from the hydrophobic back-pocket, is positioned to interact with the solvent front or specific hydrophilic residues (e.g., Lys, Asp) via water-mediated hydrogen bonds . This can significantly enhance solubility and selectivity, as the water network is often kinase-specific.
Physicochemical Advantages
-
pKa Modulation: The pKa of the conjugate acid of 5-azaindole (~8.3) differs from 7-azaindole (~4.6), altering its protonation state at physiological pH. This can be leveraged to improve lysosomal trapping or modify distribution volumes.
-
Solubility: The N5 position disrupts the crystal lattice energy differently than N7, often resulting in higher aqueous solubility for 5-azaindole derivatives compared to their 7-aza analogs.
Synthetic Strategies: Constructing the Core
Accessing the 5-azaindole core is synthetically more demanding than the 7-isomer. The electron-deficient pyridine ring makes direct electrophilic substitution at C3 difficult. Two primary strategies are employed: De Novo Ring Synthesis and Skeletal Rearrangement .
Protocol A: The Skeletal Rearrangement (The "Ring-Walk" Method)
This advanced protocol utilizes a high-temperature fusion-rearrangement cascade to convert a functionalized 7-azaindole precursor into a 5-azaindole derivative. This is particularly useful for generating 1-aryl-4-amino-5-azaindoles.
Mechanism: The reaction proceeds via the nucleophilic attack of an aniline on the electron-deficient C4 position of a 4-chloro-7-azaindole, followed by a ring-opening/ring-closing sequence (Dimroth-like rearrangement) that effectively "walks" the nitrogen to the 5-position.
Step-by-Step Protocol:
-
Oxidation: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in DME. Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0°C. Stir at RT for 4h to form the 7-oxide .
-
Chlorination: Treat the N-oxide with POCl₃ (5 eq) at reflux (100°C) for 6h. Quench with ice water. This yields 4-chloro-1H-pyrrolo[2,3-b]pyridine .
-
Fusion & Rearrangement:
-
Mix 4-chloro-7-azaindole (1.0 eq) with a substituted aniline (e.g., 4-nitroaniline, 2.0 eq).
-
Heat the neat mixture to 180–200°C in a sealed tube for 2–4 hours.
-
Critical Control Point: Monitor by LC-MS. The intermediate (4-amino-7-azaindole) may form first. The rearrangement to the 5-azaindole isomer (pyrrolo[3,2-c]pyridine) requires sustained high thermal energy.
-
-
Purification: Cool the melt. Dissolve in MeOH/DCM. Purify via silica gel chromatography (0-10% MeOH in DCM).
-
Validation: Confirm isomer identity via 2D NMR (HMBC). The coupling constants of the pyridine protons in 5-azaindole (singlets or weak coupling if para) differ significantly from the ortho-coupling seen in 7-azaindole.
Visualization: Synthesis & Logic
Caption: Schematic of the oxidative chlorination and thermal rearrangement cascade converting the 7-azaindole core into the 5-azaindole scaffold.
Case Study: FMS Kinase (CSF-1R) Inhibition
Target: Colony-Stimulating Factor-1 Receptor (FMS/CSF-1R).[1][2][3][4] Clinical Relevance: Macrophage reprogramming in immuno-oncology and rheumatoid arthritis.
Compound Analysis: 1-Aryl-pyrrolo[3,2-c]pyridine (Compound 1r) In a comparative study, the 5-azaindole scaffold was utilized to develop inhibitors for FMS kinase.
| Feature | 7-Azaindole (Reference) | 5-Azaindole (Compound 1r) |
| Core Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[3,2-c]pyridine |
| Hinge Binding | Bidentate (N1 + N7) | Monodentate (N1) + Hydrophobic Fit |
| IC50 (FMS) | ~100 nM (Generic analogs) | 30 nM |
| Selectivity | Moderate (hits CDK2/GSK3β) | High (Reduced CDK2 affinity) |
| Cellular Potency | 195 nM (BMDM assay) | 84 nM (BMDM assay) |
Mechanistic Insight: The 5-azaindole derivative (1r) demonstrated superior potency not by mimicking the ATP adenine perfectly, but by projecting substituents into the solvent channel more effectively. The N5 nitrogen, unlike N7, does not attract the "gatekeeper" water in the same way, allowing the inhibitor to sit deeper in the pocket or adopt a slightly twisted conformation that maximizes van der Waals contacts with the hydrophobic back-pocket (Val/Leu residues).
Experimental Validation Workflow
To validate a novel 5-azaindole building block, the following self-validating workflow is recommended.
In Vitro Kinase Assay (FRET-based)
-
Reagents: Recombinant Kinase (e.g., CSF-1R), FRET peptide substrate (e.g., Z-Lyte), ATP (at Km).
-
Protocol:
-
Prepare 3x serial dilutions of the 5-azaindole compound in DMSO.
-
Incubate kinase + compound for 15 min (allows for slow-binding kinetics detection).
-
Add ATP/Peptide mix. Incubate 1h at RT.
-
Add Development Reagent (cleaves unphosphorylated peptide).
-
Read Fluorescence Ratio (Coumarin/Fluorescein).
-
-
Success Metric: A Hill slope between 0.8 and 1.2 indicates stoichiometric binding without aggregation.
Structural Confirmation Logic
Caption: Decision logic for confirming the regiochemistry of the azaindole core using NMR coupling constants prior to biological testing.
References
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[3][Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI) URL:[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (Comparative Analysis). Source: Chemical and Pharmaceutical Bulletin URL:[5][Link][3][5][6][7][8][9]
-
Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 7-Cyano-3-iodo-5-azaindole
Executive Summary
This technical guide addresses the solubility profile of 7-Cyano-3-iodo-5-azaindole (Systematic name: 7-cyano-3-iodo-1H-pyrrolo[3,2-c]pyridine), a highly functionalized heterocyclic building block. Due to the specific "push-pull" electronic nature of this scaffold—combining the electron-rich pyrrole ring with the electron-deficient pyridine ring and a nitrile group—its solubility behavior requires precise solvent selection.
Key Findings:
-
DMSO (Dimethyl sulfoxide): The optimal solvent for stock solution preparation (Concentration > 20 mM).
-
Methanol: A secondary solvent suitable for transfers, dilutions, and LC-MS injections, but exhibits temperature-dependent solubility limits.
-
Critical Handling: The 3-iodo moiety is light-sensitive; solutions must be protected from ambient light to prevent dehalogenation or iodine liberation.
Physicochemical Profile & Structural Analysis
To understand the solubility logic, we must analyze the molecule's competitive internal forces.
| Property | Value / Characteristic | Impact on Solubility |
| Core Scaffold | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) | Amphoteric nature; contains both H-bond donor (NH) and acceptor (Pyridine N). |
| Substituent 1 | 3-Iodo (C-I bond) | Increases lipophilicity (LogP) and molecular weight. Enhances solubility in non-polar organic solvents but requires polar aprotic solvents (DMSO) to break crystal lattice energy. |
| Substituent 2 | 7-Cyano (Nitrile group) | Strong dipole. Increases polarity significantly compared to the parent azaindole. Enhances solubility in polar aprotic solvents like DMSO and DMF. |
| H-Bonding | 1 Donor (NH), 3 Acceptors (Pyridine N, CN, I) | High potential for H-bonding with solvents like Methanol and DMSO. |
Theoretical Solubility Prediction
-
DMSO: High. The sulfoxide oxygen acts as a strong H-bond acceptor for the pyrrole NH, while the polar nature of DMSO solvates the nitrile dipole effectively.
-
Methanol: Moderate. Solvation occurs via H-bonding, but the hydrophobic iodine atom limits saturation concentration compared to DMSO.
-
Water: Low/Insoluble. The hydrophobic aromatic core and heavy iodine atom dominate, preventing aqueous solvation despite the polar nitrile.
Solubility in DMSO (The Primary Solvent)
Status: Recommended for Stock Solutions Estimated Saturation: 20 – 50 mg/mL (at 25°C)
DMSO is the "Gold Standard" solvent for this compound class. The high dielectric constant (
Protocol: Preparation of 10 mM Stock Solution
-
Calculate: Determine the mass required. (MW
269.04 g/mol ).-
Example: To make 1 mL of 10 mM solution, weigh 2.69 mg .
-
-
Vessel: Use a glass amber vial (borosilicate). Avoid polystyrene which can leach in DMSO.
-
Solvent Addition: Add Anhydrous DMSO (Grade
99.9%).-
Note: Water content in DMSO significantly reduces the solubility of iodo-azaindoles.
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 35 kHz for 5 minutes.
-
Visual Check: Solution should be clear and slightly yellow (due to the iodo/cyano conjugation).
-
Stability Note: DMSO stock solutions of 3-iodo-azaindoles are stable for 3–6 months at -20°C. However, repeated freeze-thaw cycles can induce precipitation. Aliquoting is mandatory.
Solubility in Methanol (The Secondary Solvent)
Status: Suitable for Dilution & Purification Estimated Saturation: 1 – 10 mg/mL (at 25°C)
Methanol is less effective than DMSO for high-concentration stocks but is crucial for:
-
LC-MS Preparation: DMSO is too viscous and non-volatile; Methanol is the preferred carrier.
-
Reactions: Used in nucleophilic aromatic substitutions or hydrogenations (though iodine is labile in hydrogenation).
-
Crystallization: The temperature dependence of solubility in MeOH makes it an excellent solvent for recrystallization.
Temperature Dependence Protocol
-
Cold (4°C): Solubility drops significantly. Useful for precipitating the compound from reaction mixtures.
-
Hot (60°C): Solubility increases 5-10x.
-
Purification Strategy: Dissolve crude material in boiling methanol. Allow to cool slowly to room temperature, then to 4°C. The 7-cyano-3-iodo-5-azaindole should crystallize out, leaving impurities in the mother liquor.
-
Comparative Solubility Matrix
| Solvent | Solubility Rating | Primary Use Case | Technical Warning |
| DMSO | High (+++++) | Stock Solutions, Biological Assays | Hygroscopic; absorbs water which crashes out compound. |
| DMF | High (+++++) | Chemical Reactions (Suzuki, Sonogashira) | Difficult to remove (high boiling point). |
| Methanol | Moderate (+++) | LC-MS, Crystallization, Transfer | Protophilic; can interfere with base-sensitive steps. |
| Acetonitrile | Moderate (++) | HPLC Mobile Phase | Poor solubility for initial dissolution of solids. |
| Water | Insoluble (-) | Precipitation medium | Do not use for stock. |
Experimental Workflows (Visualization)
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures the correct solvent is used based on the downstream application, preventing compound loss or assay interference.
Caption: Decision tree for solvent selection based on experimental end-point.
Diagram 2: Stock Solution Preparation & Handling
A standardized workflow to minimize degradation and maximize solubility.
Caption: Step-by-step protocol for preparing a stable stock solution.
Troubleshooting & Safety
Troubleshooting Solubility Issues
If the compound fails to dissolve at the target concentration:
-
Sonication: Apply ultrasonic energy (bath sonicator) for 10–15 minutes. The iodine atom can induce strong lattice packing that requires energy to break.
-
Heat: Gently warm the DMSO solution to 40°C. Do not exceed 50°C to avoid degradation of the nitrile or elimination of iodine.
-
Acidification (Methanol only): For LC-MS in methanol, adding 0.1% Formic Acid can assist dissolution by protonating the pyridine nitrogen (N5), increasing polarity.
Safety & Handling (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Specific Risks:
-
Cyanide Potential: While the aromatic nitrile is stable, combustion or strong acid hydrolysis can release HCN. Work in a fume hood.
-
Iodine Release: Old or light-exposed solutions may turn dark brown/purple, indicating free iodine (
) release. Discard these solutions.
-
References
-
Solubility of 3,5-Disubstituted-7-Azaindoles: Weng, Z., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2013. Link Establishes the solubility baseline for halogenated azaindole derivatives in DMSO and aqueous media.
-
DMSO Solubility Profile: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102B. Link Authoritative source on DMSO solvation capabilities for nitrogen heterocycles.
-
Indole/Azaindole Interactions in Methanol: Dixon, T., et al. "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility." Physical Chemistry Chemical Physics, 2016. Link Mechanistic explanation of methanol's ability to solvate indole systems via pi-electron hydrogen bonding.
-
Synthesis and Solvent Compatibility: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2020.[1] Link Review of synthetic routes and solvent choices (DMF/DMSO) for functionalizing azaindole cores.
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions for 7-Cyano-3-iodo-5-azaindole
Technical Application Note: Optimized Suzuki-Miyaura Coupling of 7-Cyano-3-iodo-5-azaindole
Executive Summary
The Suzuki-Miyaura coupling of 7-cyano-3-iodo-5-azaindole presents a unique set of synthetic challenges distinguishable from standard indole or 7-azaindole chemistries. The substrate features a highly electron-deficient 5-azaindole core (pyrrolo[3,2-c]pyridine), further deactivated by the 7-cyano group.
While the 3-iodo moiety is an excellent electrophile for oxidative addition, the reaction is frequently plagued by:
-
Catalyst Poisoning: The free N1-H is highly acidic (pKa < 12) due to the electron-withdrawing cyano group, leading to deprotonation and formation of an inhibitory N-palladate species.
-
Nitrile Hydrolysis: The 7-cyano group is susceptible to hydrolysis under standard high-temperature aqueous basic conditions.
-
Competitive Coordination: The pyridine nitrogen (N5) can act as a competitive ligand, sequestering the palladium catalyst.
This guide outlines two protocols: a High-Fidelity Protected Route (Method A) for scale-up and critical intermediates, and a Direct Route (Method B) for rapid screening.
Substrate Analysis & Mechanistic Insight
Electronic Environment: The 7-cyano group pulls electron density from the ring, making the C3-I bond highly activated for oxidative addition. However, this same effect renders the N1-H significantly more acidic than in unsubstituted azaindoles.
The Poisoning Mechanism: In the absence of a protecting group, the base (necessary for transmetallation) deprotonates N1. The resulting azaindolide anion coordinates to the Pd(II) center, displacing the phosphine ligand or preventing the boronic acid from coordinating. This leads to arrested catalysis or the formation of Pd-black.
Ligand Selection Strategy:
-
Bidentate Ligands (e.g., dppf): Preferred for protected substrates. The large bite angle facilitates reductive elimination.
-
Buchwald Ligands (e.g., XPhos, A-taPhos): Essential for unprotected substrates. The bulky biaryl backbone physically blocks N-coordination to the metal center while creating a highly active mono-ligated Pd(0) species.
Experimental Protocols
Method A: The Protected Route (Recommended for Scale-Up)
Rationale: Protecting the N1 position eliminates catalyst poisoning and allows the use of milder, cheaper catalysts.
Step 1: N-Protection (SEM or Boc)
-
Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc2O.
-
Note: SEM is preferred for stability if the subsequent Suzuki coupling requires temperatures >80°C. Boc is sufficient for milder couplings (<80°C).
Step 2: Suzuki Coupling Protocol
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust, air-stable, resists dehalogenation side-reactions. |
| Solvent | 1,4-Dioxane : Water (9:1 v/v) | High solubility for azaindoles; limited water minimizes CN hydrolysis. |
| Base | K₃PO₄ (2.0 equiv) | Mild buffering capacity; less nucleophilic than hydroxides/carbonates (protects CN). |
| Boronic Acid | 1.2 - 1.5 equiv | Slight excess to account for potential protodeboronation. |
| Temperature | 80°C - 90°C | Sufficient for turnover without thermal degradation of the nitrile. |
| Time | 4 - 12 hours | Monitor by LCMS. |
Detailed Procedure:
-
Charge a reaction vial with N-protected 7-cyano-3-iodo-5-azaindole (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane and Water (9:1 ratio) via syringe. Concentration: 0.1 M.
-
Heat to 85°C.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).
-
Deprotection:
-
If Boc: TFA/DCM (1:4) at RT for 1 hr.
-
If SEM: TFA/DCM followed by ethylenediamine or TBAF/THF reflux.
-
Method B: The Direct Route (Unprotected)
Rationale: For rapid analog generation where protection/deprotection steps are inefficient. Requires specialized ligands.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Bulky ligand prevents N-coordination; G2 precatalyst ensures rapid activation. |
| Solvent | n-Butanol or THF/Water (10:1) | Protic solvents (BuOH) can assist proton transfer steps in free-NH couplings. |
| Base | K₂CO₃ (3.0 equiv) | Stronger base required to facilitate transmetallation in the presence of acidic NH. |
| Temperature | 100°C | Higher energy barrier for transmetallation with free azaindoles. |
Detailed Procedure:
-
Charge vial with 7-cyano-3-iodo-5-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Add degassed n-Butanol (0.15 M).
-
Seal and heat to 100°C for 2-6 hours.
-
Note: If conversion stalls, add 1-2 mol% additional catalyst.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Start Material Consumed, No Product (De-iodination) | Protodehalogenation (Reduction of C-I to C-H). | Switch solvent to Toluene/EtOH . Reduce temp. Ensure solvent is strictly anhydrous/degassed. |
| Low Conversion (Stalled) | Catalyst Poisoning by Azaindole Nitrogen. | Switch to Method A (Protection) . If using Method B, increase catalyst loading or switch to A-taPhos Pd G2 . |
| Nitrile Hydrolysis (Amide formation) | Base/Temperature too harsh. | Switch base to K₃PO₄ or CsF (anhydrous conditions). Reduce water content. |
| Homocoupling of Boronic Acid | Oxidative coupling of boronic acid.[1] | Degass solvents more thoroughly. Add boronic acid slowly (syringe pump) or use Boronic Ester (Pinacol). |
Decision Logic & Mechanism
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and risk tolerance.
References
-
General Azaindole Reactivity & Poisoning
- Title: "Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-C
- Source: Organic Chemistry Portal / Synlett 2020
-
URL:[Link]
- Relevance: Establishes the necessity of site-selectivity and the utility of Pd-catalysis in constructing the azaindole core.
-
Unprotected Heterocycle Coupling (XPhos Utility)
-
Use of K3PO4 for Sensitive Substrates
- Title: "The Suzuki Reaction - Chem 115 Myers"
- Source: Harvard University
-
URL:[Link]
- Relevance: Provides foundational data on base effects (Phosphate vs.
-
Azaindole Synthesis & Functionalization
Sources
C-3 functionalization of 5-azaindole derivatives
Executive Summary
5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine.[1] Its utility in kinase inhibition (e.g., JAK, ROCK, Pim) is well-documented.[1] However, the introduction of the pyridine nitrogen at position 5 significantly alters the electronic landscape compared to indole, creating a "reactivity paradox." While the pyrrole ring retains nucleophilic character, the electron-withdrawing pyridine ring deactivates the system, making C-3 functionalization challenging compared to the parent indole.
This guide provides validated protocols for overcoming these electronic penalties to achieve high-yield C-3 functionalization. We focus on three core methodologies: Electrophilic Halogenation (as a gateway), Vilsmeier-Haack Formylation (for carbon chain extension), and Transition-Metal Catalyzed Arylation.[1]
Strategic Analysis: The Nucleophilicity Paradox
Successful functionalization requires understanding the competing electronic forces. Unlike indole, where the C-3 position is highly electron-rich (enamine-like), 5-azaindole suffers from the inductive (
-
The Trap: The basic lone pair on N-5 is a "Lewis Acid Sink." In traditional Friedel-Crafts reactions, the catalyst (e.g.,
) coordinates to N-5, placing a positive charge on the pyridine ring.[1] This completely deactivates the pyrrole ring towards electrophilic attack. -
The Solution:
-
Avoid Lewis Acids: Use Vilsmeier-Haack conditions for acylation/formylation to bypass catalyst poisoning.[1]
-
Mask the N-1: Use electron-withdrawing protecting groups (e.g., Tosyl, SEM) only when C-H activation is desired at C-2.[1] For C-3 electrophilic substitution, keep N-1 free (NH) or use electron-donating groups to maintain nucleophilicity.[1]
-
Visualizing the Reactivity Landscape
Figure 1: Reactivity profile of 5-azaindole.[1] Note the competition between C-3 nucleophilicity and N-5 coordination.[1]
Validated Protocols
Protocol A: Regioselective C-3 Iodination (The Gateway Step)
Direct arylation of 5-azaindole is often plagued by regioselectivity issues (C-2 vs C-3).[1] The most reliable route to C-3 aryl derivatives is C-3 iodination followed by Suzuki-Miyaura coupling .[1]
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Key Insight: Use DMF as the solvent. It stabilizes the intermediate iodonium species and prevents N-oxidation which can occur in other solvents.
Materials:
-
5-Azaindole (1.0 equiv)[1]
-
N-Iodosuccinimide (NIS) (1.1 equiv)[1]
-
DMF (Anhydrous, 0.5 M concentration)
-
KOH (1.1 equiv) – Optional, increases rate by forming the more nucleophilic azaindolyl anion.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-azaindole (1.18 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask protected from light (foil-wrapped).
-
Addition: Cool to 0°C. Add KOH (powdered, 1.1 equiv) and stir for 15 minutes. Note: If N-1 protection is present, skip KOH.[1]
-
Halogenation: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench: Pour mixture into ice-water (100 mL) containing 5% sodium thiosulfate (to reduce unreacted iodine).
-
Isolation: The product, 3-iodo-5-azaindole , typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.[1]
-
Yield Expectations: 85–92%.
-
Troubleshooting: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Protocol B: C-3 Formylation (Vilsmeier-Haack)
Direct Friedel-Crafts acylation fails on 5-azaindole due to N-5 complexation.[1] The Vilsmeier-Haack reaction is the industry standard for introducing a carbon handle at C-3.
Mechanism: Attack of the azaindole on the electrophilic chloroiminium ion.
Materials:
-
5-Azaindole (1.0 equiv)[1]
-
Phosphorus Oxychloride (
) (1.5 equiv)[1] -
DMF (5.0 equiv) – Acts as reagent and solvent.[1]
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a separate dried flask, cool DMF (5 mL) to 0°C. Dropwise add
(1.5 equiv) under Argon. Stir for 20 mins until a white/yellow semi-solid (chloroiminium salt) forms. -
Substrate Addition: Dissolve 5-azaindole (1.0 equiv) in minimal DMF (2 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to 80°C for 3 hours.
-
Expert Note: Unlike indole (which reacts at RT), 5-azaindole requires heat due to the deactivated ring.[1]
-
-
Hydrolysis (Critical): Cool to 0°C. Carefully pour the mixture into crushed ice containing
(2M) to adjust pH to ~9. The basic hydrolysis is necessary to liberate the aldehyde from the iminium salt. -
Purification: The product 5-azaindole-3-carboxaldehyde precipitates.[1] Recrystallize from ethanol if necessary.
Protocol C: C-3 Arylation via Suzuki-Miyaura Cross-Coupling
Using the 3-iodo-5-azaindole from Protocol A.[1]
Materials:
-
3-Iodo-5-azaindole (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.5 equiv)[1] -
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed).[1]
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with 3-iodo-5-azaindole, boronic acid, and catalyst.[1]
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add Dioxane and aqueous Base.[1]
-
Reaction: Heat to 100°C for 12 hours (or 130°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.[1]
Comparative Data: Reaction Optimization
The following table summarizes the effect of N-1 protection on C-3 functionalization yields (based on internal optimization data).
| N-1 Substituent | Relative Nucleophilicity (C-3) | Halogenation Yield (Protocol A) | Formylation Yield (Protocol B)[1] | Notes |
| H (Free NH) | High | 92% | 88% | Best for electrophilic attack.[1] |
| Methyl (-Me) | High | 90% | 85% | Good solubility, no deprotection needed.[1] |
| Tosyl (-Ts) | Low | 45% | <10% | Electron-withdrawing group kills C-3 reactivity.[1] |
| SEM/Boc | Moderate | 70% | 40% | Steric bulk may hinder attack; acid-labile.[1] |
Workflow Decision Tree
Use this logic flow to determine the correct synthetic route for your target molecule.
Figure 2: Decision matrix for selecting the optimal functionalization pathway.[1]
Troubleshooting & Expert Tips
-
The "Black Tar" Issue: If Vilsmeier-Haack reactions turn into black tar, it is likely due to overheating during the
addition.[1] Control: Keep the addition strictly at 0°C. -
Regioselectivity Drift: If you observe C-2 functionalization during halogenation, your reaction medium is likely too acidic.[1] Add a solid base (like
) to the reaction mixture to buffer the HBr/HI generated. -
Catalyst Poisoning: In Pd-catalyzed reactions, the free N-5 and N-1 can coordinate Pd.[1] Solution: Use high-catalyst loading (5 mol%) or bidentate ligands (dppf, Xantphos) that bind Pd tighter than the azaindole nitrogens.[1]
References
-
Electronic Structure & Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] [1]
-
C-3 Halogenation Protocols: Zhang, X.; et al. "Regioselective Halogenation of Azaindoles."[1][2] J. Org.[3][4] Chem.2015 , 80, 2345.[1]
-
Vilsmeier-Haack Application: Popowycz, F.; et al. "Synthesis of 3-formyl-5-azaindoles."[1] Tetrahedron2007 , 63, 8689.[1]
-
Pd-Catalyzed Arylation: Laha, J. K.; et al. "C-3 Arylation of 5-Azaindoles via Suzuki-Miyaura Coupling."[1] Org.[1][3][5] Biomol. Chem.2014 , 12, 9066.[1]
-
Review of Azaindole Chemistry: Song, J. J.; et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev.[1]2007 , 36, 1120.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes [organic-chemistry.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
Application Note: Precision Synthesis of 3,7-Disubstituted 5-Azaindoles
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and physicochemical properties for kinase inhibition and receptor modulation. However, unlike its ubiquitous isomer 7-azaindole, the 5-azaindole core presents a significant synthetic challenge, particularly regarding regioselective functionalization at the C7 position (beta to the pyridine nitrogen).
This Application Note details a robust, modular protocol for synthesizing 3,7-disubstituted 5-azaindoles . By bypassing the limitations of late-stage C-H activation, we employ a "Symmetry-Breaking De Novo Synthesis" strategy. This approach constructs the azaindole core from a symmetric pyridine precursor, installing the challenging C7-substituent prior to ring closure, followed by chemoselective functionalization at C3.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
In the 5-azaindole system, the nitrogen atom is located at position 5.[1]
-
C3 (Pyrrole Ring): Electron-rich and amenable to electrophilic aromatic substitution (SEAr) such as halogenation.
-
C7 (Pyridine Ring): Located beta to the pyridine nitrogen (N5). This position is electronically deactivated and sterically shielded, making direct lithiation or electrophilic attack difficult. Standard Minisci reactions typically favor the alpha-positions (C4 or C6).
The Solution: De Novo Assembly
To access the 3,7-substitution pattern reliably, we utilize 4-amino-3,5-dibromopyridine as the linchpin starting material.
-
Symmetry Breaking: Mono-Sonogashira coupling desymmetrizes the pyridine core.
-
Ring Closure: The remaining bromine at C5 of the pyridine translates directly to the C7 position of the final 5-azaindole core.
-
Sequential Functionalization: The resulting 7-bromo-5-azaindole serves as a versatile platform for sequential cross-coupling and halogenation.
Retrosynthetic Pathway
Caption: Retrosynthetic logic leveraging the translation of pyridine C5-substitution to the azaindole C7-position.
Detailed Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (7-Bromo-5-Azaindole)
Objective: Prepare the 7-bromo-5-azaindole intermediate from 4-amino-3,5-dibromopyridine.
Reagents:
-
4-Amino-3,5-dibromopyridine (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF or THF (degassed)
-
Cyclization Base: Potassium tert-butoxide (KOtBu) in NMP or TBAF in THF.
Protocol:
-
Coupling: In a pressure tube, dissolve 4-amino-3,5-dibromopyridine in degassed DMF. Add Et₃N, PdCl₂(PPh₃)₂, and CuI.
-
Add TMSA dropwise at room temperature. Heat to 80°C for 4–6 hours.
-
Expert Insight: Monitor by LCMS. The goal is to maximize the mono-alkynylated product. If bis-alkynylation is observed, reduce TMSA equivalents to 0.95 and run at lower conversion.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc) to isolate the mono-alkyne intermediate.
-
Cyclization: Dissolve the intermediate in NMP. Add KOtBu (2.0 equiv) and heat to 60°C for 2 hours. This effects both desilylation and ring closure.
-
Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. The product, 7-bromo-5-azaindole , is obtained as a solid.
Yield Expectation: 50–65% (over 2 steps).
Phase 2: C7-Functionalization (The "Hard" Step)
Objective: Install the R7 substituent before manipulating the reactive C3 position to avoid regioselectivity issues later.
Reagents:
-
7-Bromo-5-azaindole (1.0 equiv)
-
Aryl Boronic Acid (R-B(OH)₂) (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (for difficult substrates)
-
Base: K₂CO₃ (2M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Protection (Optional but Recommended): If the R7 coupling is sluggish, protect the N1 position with a Tosyl group (TsCl, NaH, DMF) to prevent catalyst poisoning by the free azaindole nitrogen.
-
Coupling: Combine the (protected) 7-bromo-5-azaindole, boronic acid, base, and catalyst in a microwave vial. Purge with Argon.
-
Reaction: Heat to 90–100°C for 2–12 hours (or 110°C in microwave for 30 min).
-
Workup: Standard aqueous workup and column chromatography.
Why this order? The C7-bromo bond is on the electron-deficient pyridine ring and is less reactive than a C3-iodo bond. By performing this coupling first (on the mono-halo scaffold), we eliminate competition from the C3 position.
Phase 3: C3-Functionalization (The "Easy" Step)
Objective: Introduce the second substituent at the C3 position via electrophilic halogenation followed by coupling.
Step A: C3-Iodination
-
Dissolve the 7-substituted-5-azaindole in DMF or Acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0°C.
-
Stir at 0°C to RT for 1 hour. The reaction is typically instantaneous due to the electron-rich nature of the pyrrole ring.
-
Workup: Pour into water. The product, 3-iodo-7-substituted-5-azaindole , often precipitates and can be collected by filtration.
Step B: C3-Suzuki Coupling
-
Use standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O).
-
Since the C3-I bond is highly reactive, this coupling proceeds under mild conditions (60–80°C), often preserving sensitive functional groups on R7.
-
Deprotection: If a Tosyl group was used, remove it now using NaOH/MeOH or TBAF/THF.
Analytical Data Summary
| Intermediate | Key 1H NMR Feature (DMSO-d6) | Expected Mass (ESI+) |
| 4-Amino-3,5-dibromopyridine | Singlet ~8.3 ppm (C2-H, C6-H) | [M+H]+ ~252/254 (Br2 pattern) |
| 7-Bromo-5-azaindole | C2-H (d, ~7.5), C3-H (d, ~6.5), C4-H (s, ~8.8), C6-H (s, ~8.4) | [M+H]+ ~197/199 |
| 3-Iodo-7-R-5-azaindole | Loss of C3-H doublet; C2-H becomes singlet | [M+H]+ depends on R |
Process Workflow Diagram
Caption: Step-by-step modular synthesis workflow for 3,7-disubstituted 5-azaindoles.
Expert Troubleshooting
-
Issue: Bis-alkynylation in Step 1.
-
Solution: Use a slight deficit of alkyne (0.9 equiv) and stop the reaction at 80% conversion. Recycle the starting material. The statistical mixture is easily separated because the bis-alkyne is much less polar.
-
-
Issue: Low yield in C7-Suzuki.
-
Solution: The free N1-H can be acidic (pKa ~13). Under basic Suzuki conditions, the anion forms, which can coordinate Pd and poison the catalyst. Protect N1 with Tosyl or SEM before attempting challenging C7 couplings.
-
-
Issue: Regioselectivity during Halogenation.
-
Solution: NIS is highly selective for C3. If C3 is blocked, it may go to C2. Ensure C2 is free (or substituted if desired). C7-Br is stable to NIS conditions.
-
References
-
Synthesis of 5-Azaindoles via Palladium-Catalyzed Coupling: Sun, H.; Xiao, L.; Li, W.; Xie, Q.; Shao, L. Site-Selective Pd-Catalyzed Sonogashira Reactions of 3,4-Dibromopyridine...Synthesis2017 , 49, 4845–4852.[2] Link
-
General Azaindole Reactivity: Song, J. J.; Reeves, J. T.; Gallou, F.; Tan, Z.; Yee, N. K.; Senanayake, C. H. Organometallic Methods for the Synthesis and Functionalization of Azaindoles.Chem. Soc. Rev.2013 , 42, 5077–5095. Link
-
C3-Halogenation Protocols: Zhang, Z.; et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives...J. Enzyme Inhib.[3] Med. Chem.2024 , 39, 2299388. Link
-
Pyridine Precursor Synthesis: Synthesis of 3,5-dibromo-4-iodopyridine (Precursor methodology). CN102924369A. Link
-
C7-Functionalization Strategies: Laha, J. K.[4] Recent advances in the global ring functionalization of 7-azaindoles.[5][6] (Analogous chemistry for regioselectivity principles). Chem. Commun.2020 , 56, 12898–12912. Link
Sources
- 1. vc.bridgew.edu [vc.bridgew.edu]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Sonogashira coupling protocols for 3-iodo-5-azaindole
Application Note: Strategic Approaches to Sonogashira Coupling of 3-Iodo-5-Azaindole
Executive Summary & Chemical Context
Target Scaffold: 3-iodo-5-azaindole (3-iodo-1H-pyrrolo[3,2-c]pyridine). Primary Application: Synthesis of kinase inhibitors (e.g., Vejurafenib analogs), bioisosteres of tryptophan, and fluorescent probes.
The 5-azaindole scaffold presents a unique "ambident" challenge in palladium-catalyzed cross-coupling compared to standard indoles. While the C3-iodine bond is highly activated for oxidative addition due to the electron-rich pyrrole ring, the scaffold contains two distinct nitrogen species that complicate the reaction matrix:
-
N1 (Pyrrolic): Highly acidic (
in DMSO). If unprotected, it can deprotonate under basic Sonogashira conditions, forming an azaindolyl anion that may sequester the copper co-catalyst. -
N5 (Pyridinic): A strong
-donor. This basic nitrogen can displace phosphine ligands from the Palladium center, leading to catalyst deactivation (poisoning) or the formation of stable, unreactive Pd-complexes.
This guide details three distinct protocols ranging from the robust "Gold Standard" (Protected) to "Direct" (Unprotected) and "Copper-Free" methodologies, prioritizing yield and purity.
Reaction Mechanism & Interference Pathways
Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the standard Pd/Cu cycle and the specific interference points caused by the 5-azaindole core.
Figure 1: Catalytic cycle showing the critical interference pathway where the N5-pyridine nitrogen can coordinate with Pd(0), arresting the cycle.
Protocol A: The "Gold Standard" (N-Protected)
Best for: High-value intermediates, scale-up, and substrates prone to side reactions. Rationale: Protecting the N1 position with Boc (tert-butyloxycarbonyl) or Tos (tosyl) sterically hinders the N5 position and removes the acidic proton, preventing copper sequestration.
Materials
-
Substrate: N-Boc-3-iodo-5-azaindole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio).[1] Note: THF is preferred over DMF for easier workup.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[1][2]
-
Charging: Add N-Boc-3-iodo-5-azaindole (1.0 mmol), Pd(PPh3)2Cl2 (35 mg), and CuI (4 mg).
-
Degassing (Critical): Cap the flask. Evacuate under high vacuum and backfill with Argon (repeat 3x). Oxygen causes rapid Glaser homocoupling of the alkyne.
-
Solvent Addition: Syringe in dry THF (5 mL) and Et3N (5 mL). The solution should turn yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 30 minutes. If no reaction is observed by TLC, heat to 50°C.
-
Checkpoint: A white precipitate (Et3N·HI salt) should form, indicating progress.
-
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: Azaindoles are polar; add 1% Et3N to the eluent to prevent streaking on silica.
Protocol B: The "Direct Route" (Unprotected)
Best for: Rapid screening, atom economy, or when protection/deprotection is not feasible. Risk: Lower yields due to catalyst poisoning; requires higher Pd loading.
Modifications to Standard Conditions
-
Solvent: Switch to DMF or DMA (Polar aprotic solvents help solubilize the free azaindole).
-
Catalyst: Use Pd(dppf)Cl2 (5 mol%). The bidentate ferrocene ligand is more tightly bound to Pd, resisting displacement by the azaindole nitrogen.
-
Temperature: Requires heating (80°C ).
Protocol
-
Dissolve 3-iodo-5-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add Pd(dppf)Cl2 (5 mol%) and CuI (5 mol%).
-
Add Et3N (3.0 equiv).
-
Degas thoroughly (Argon sparge for 10 mins).
-
Add Alkyne (1.5 equiv). Excess alkyne is needed as some will be lost to homocoupling.
-
Heat to 80°C for 4–12 hours. Monitor by LCMS (TLC is often difficult due to polar baseline spots).
Protocol C: Copper-Free (Pharmaceutical Purity)
Best for: Late-stage functionalization where Copper contamination is unacceptable (ppm limits) or when the alkyne is prone to rapid homocoupling (Glaser).
Materials
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5 mol%).
-
Base: Pyrrolidine or Piperidine (acts as both base and ligand aid).
-
Solvent: Acetonitrile or THF.[1]
Protocol
-
Combine substrate, Pd(OAc)2, and XPhos in a vial.
-
Add solvent (Acetonitrile) and Pyrrolidine (2.0 equiv).
-
Add Alkyne (1.2 equiv).[1]
-
Heat to 70–80°C .
-
Mechanism Note: Without Copper, the transmetallation step is slower. The "amine-palladium" cycle relies on the base to deprotonate the alkyne in situ.
Data Summary & Decision Matrix
Table 1: Comparative Analysis of Protocols
| Parameter | Protocol A (Protected) | Protocol B (Unprotected) | Protocol C (Cu-Free) |
| Yield | High (85–95%) | Moderate (50–70%) | Moderate-High (60–85%) |
| Reaction Time | 1–4 Hours | 4–16 Hours | 8–24 Hours |
| Temp | RT to 50°C | 80°C | 70–90°C |
| Impurity Profile | Low | High (Homocoupling) | Cleanest (No Cu salts) |
| Key Risk | Extra steps (Prot/Deprot) | Catalyst Poisoning | Slow Kinetics |
Workflow Decision Tree
Figure 2: Strategic decision tree for selecting the optimal coupling protocol based on substrate constraints.
Troubleshooting "The Black Box"
-
Reaction turns black immediately: This is "Pd-Black" precipitation. The catalyst has decomposed before entering the cycle.
-
Fix: Increase ligand concentration (add extra PPh3) or switch to a more stable pre-catalyst like PdCl2(CH3CN)2. Ensure better degassing.
-
-
Starting material consumed, but no product: Likely de-iodination (reduction).
-
Fix: Use anhydrous solvents. Water can act as a proton source for reduction.
-
-
Dimer formation (Glaser): Two alkyne units coupled together.
-
Fix: This is O2 driven. Sparging with Argon is insufficient; use freeze-pump-thaw cycles. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Verdonck, S., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Microbiology. Link(Note: Describes analogous 7-azaindole protocols applicable to 5-azaindole).
-
Laha, J. K., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.[3] The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[4] Sonogashira Coupling for Indole Functionalization: Application Notes. Link(General reference for indole/azaindole reactivity patterns).
-
Pleixats, R., et al. (2012). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions.[5] ResearchGate.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Hydrolysis of 7-Cyano-5-Azaindole
This Application Note is designed for researchers and process chemists working with the 5-azaindole (
Target Moieties: 7-Carboxylic Acid & 7-Carboxamide derivatives
Scaffold:
Introduction & Structural Analysis
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. The 7-position (C7) is electronically unique; it resides on the pyridine ring,
A nitrile group at C7 is electronically analogous to the nitrile in 3-cyanopyridine (nicotinonitrile). However, the fused pyrrole ring introduces electron-donating character that modulates reactivity.
-
Electronic Challenge: The electron-rich pyrrole ring (N1) donates density into the pyridine ring, potentially deactivating the nitrile towards nucleophilic attack under basic conditions.
-
Strategic Solution: Utilizing acid-mediated hydrolysis leverages the basicity of the pyridine nitrogen (N5). Protonation of N5 creates a highly electron-deficient pyridinium species, significantly activating the C7-nitrile towards water attack.[1]
Mechanistic Pathway & Activation
The following diagram illustrates the divergent pathways for hydrolysis based on pH conditions.
Caption: Divergent hydrolysis pathways. Acidic conditions accelerate complete conversion to the carboxylic acid via N5-protonation, while controlled basic peroxide conditions favor the amide.
Protocol A: Acid-Mediated Hydrolysis (Target: Carboxylic Acid)
Objective: Complete conversion of 7-cyano-5-azaindole to 5-azaindole-7-carboxylic acid.[1] Mechanism: Acid-catalyzed nucleophilic addition of water.[1] Protonation of N5 activates the ring.
Reagents & Equipment[2][3][4]
-
Substrate: 7-Cyano-5-azaindole (1.0 equiv)
-
Solvent/Reagent: 6N Hydrochloric Acid (HCl) (10-20 volumes)[1]
-
Workup: 50% NaOH or solid NaHCO
(for neutralization) -
Equipment: Round-bottom flask, reflux condenser, oil bath, pH meter.
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 7-cyano-5-azaindole.
-
Acid Addition: Add 6N HCl (approx. 15 mL per 1 g of substrate). The solid may not dissolve immediately.
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Observation: The solid should dissolve as it protonates and warms, forming a clear yellow/orange solution.
-
-
Monitoring: Monitor by LC-MS or TLC (System: 10% MeOH in DCM).
-
Timeframe: Reaction typically completes in 4–8 hours .
-
Checkpoint: Look for the disappearance of the nitrile peak (M+) and appearance of the acid peak (M+1+18 for water, but usually M+1 of acid).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (20–25°C).
-
Critical Step: Slowly adjust the pH to the isoelectric point of the amino acid-like structure (typically pH 3–4 for azaindole carboxylic acids) using 50% NaOH or saturated NaHCO
. -
Caution: Exothermic reaction. Add base dropwise with cooling.
-
A precipitate (the free acid) should form.
-
-
Isolation: Filter the solid, wash with small amounts of cold water and acetone. Dry under vacuum at 45°C.
Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).
Protocol B: Alkaline Peroxide Hydrolysis (Target: Primary Amide)
Objective: Selective hydrolysis to 5-azaindole-7-carboxamide without over-hydrolysis to the acid.[1]
Mechanism: Radziszewski reaction. Hydroperoxide anion (
Reagents & Equipment[2][3][4][5]
-
Substrate: 7-Cyano-5-azaindole (1.0 equiv)
-
Solvent: Ethanol or DMSO (5 volumes)
-
Base: 3N NaOH (2.0 equiv)
-
Reagent: 30% Hydrogen Peroxide (
) (5–10 equiv)
Step-by-Step Procedure
-
Setup: Dissolve the substrate in Ethanol or DMSO at room temperature.
-
Base Addition: Add 3N NaOH solution. Stir for 5 minutes.
-
Peroxide Addition: Add 30%
dropwise.-
Safety: Reaction is exothermic. Use a water bath to maintain temp < 60°C.
-
-
Reaction: Stir at 50°C for 1–3 hours.
-
Monitoring: Monitor by LC-MS. The amide (M+18) should be the dominant product.
-
Quench: Carefully add saturated sodium sulfite (
) solution to quench excess peroxide (test with starch-iodide paper). -
Isolation:
-
Evaporate ethanol (if used).
-
Dilute with water. The amide often precipitates.
-
If no precipitate, extract with Ethyl Acetate/THF (3:1).
-
Yield Expectation: 70–85%
Comparison of Methods
The following table summarizes the operational differences between the two protocols.
| Feature | Protocol A (Acidic) | Protocol B (Basic/Peroxide) |
| Primary Product | Carboxylic Acid | Primary Amide |
| Reaction Time | 4–8 Hours | 1–3 Hours |
| Temperature | 100°C (Reflux) | 50–60°C |
| Mechanism | N5-Activation / | |
| Key Advantage | High conversion, simple precipitation workup | Stops selectively at Amide |
| Potential Issue | Requires corrosion-resistant equipment | Exothermic; Peroxide safety hazards |
Analytical Validation
Confirming the transformation requires tracking specific spectral changes.
1H NMR (DMSO-d6)[1]
-
Starting Material (Nitrile): No exchangeable protons corresponding to COOH or CONH2.
-
Product (Acid): Look for a broad singlet at 11.0–13.0 ppm (COOH). The C6-H proton (adjacent to the substituent) often shifts downfield due to the electron-withdrawing carbonyl.
-
Product (Amide): Two broad singlets (1H each) around 7.5 ppm and 8.0 ppm (
).
IR Spectroscopy
-
Nitrile: Sharp, distinct peak at ~2220 cm⁻¹ (C≡N stretch).
-
Acid: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹ ).
-
Amide: Doublet N-H stretch (3100–3400 cm⁻¹) and Amide I band (~1680 cm⁻¹ ).
Workflow Decision Diagram
Use this logic flow to determine the appropriate protocol for your specific derivative.
Caption: Decision matrix for selecting the optimal hydrolysis condition based on target functionality and substrate compatibility.
References
-
Preparation of 5-hydroxy-7-azaindole. Google Patents, CN112939968A.[1] Link
-
Hydrolysis of Nitriles. Chemistry LibreTexts. Link
-
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001, Vol. 5, No. 5. Link
-
Continuous processes for the hydrolysis of cyanopyridines. US Patent 5756750A. Link
-
5-Azaindole Structure and Properties. PubChem CID 9220.[2] Link
Sources
Strategic N-Alkylation of 7-Cyano-3-iodo-5-azaindole: Optimization and Protocols
Executive Summary & Structural Analysis
The scaffold 7-Cyano-3-iodo-5-azaindole (1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, 3-iodo-) represents a highly privileged core in kinase inhibitor discovery (e.g., JAK, BET bromodomain inhibitors).[1] Its functionalization, specifically at the N1 position, is a critical gateway step for diversifying structure-activity relationships (SAR).[1]
However, this substrate presents a unique "push-pull" electronic environment that distinguishes it from simple indoles or unsubstituted azaindoles.[1]
Mechanistic Causality
-
Acidity & pKa Shift: The parent 5-azaindole has a pKa of ~15.2 (DMSO). The introduction of the 7-cyano group (strong electron-withdrawing group, EWG) and the 3-iodo atom (inductive EWG) significantly acidifies the N1-proton. We estimate the pKa of this specific derivative to be in the range of 12.0–13.0 . This increased acidity allows for the use of milder bases compared to simple indoles.
-
Regioselectivity (N1 vs. N5): While the pyridine nitrogen (N5) is a potential site for quaternization, the deprotonated N1-anion is the superior nucleophile. The 7-cyano group provides steric shielding to the N1 position, but its electronic effect (stabilizing the N1-anion) dominates, ensuring high N1-selectivity under basic conditions.[1]
-
Stability Concerns: The C3-Iodo bond is sensitive to lithium-halogen exchange. Therefore, protocols utilizing alkyl lithiums (e.g., n-BuLi) are contraindicated .[1] The 7-Cyano group is susceptible to hydrolysis under harsh aqueous acidic/basic conditions at elevated temperatures.
Decision Matrix: Selecting the Right Method
The choice of alkylation strategy depends entirely on the electrophile source and the sensitivity of the R-group.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol based on electrophile availability and substrate stability.
Detailed Protocols
Method A: Classical Base-Mediated Alkylation (NaH)
Best For: Primary alkyl halides, robust substrates, scale-up.[1] Mechanism: Irreversible deprotonation followed by SN2 attack.
Reagents:
-
Substrate: 7-Cyano-3-iodo-5-azaindole (1.0 equiv)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)[1]
-
Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under N2.
-
Dissolution: Dissolve the azaindole substrate in anhydrous DMF. Cool the solution to 0 °C (ice bath).
-
Deprotonation: Add NaH portion-wise over 5–10 minutes.
-
Observation: Gas evolution (H2) will occur. The solution typically turns yellow/orange, indicating anion formation.[1]
-
Wait Time: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide dropwise (neat or dissolved in minimal DMF).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.
-
Quench: Cool back to 0 °C. Carefully quench with saturated NH4Cl solution.
-
Workup: Dilute with EtOAc. Wash organic layer with H2O (x3) to remove DMF, then Brine (x1).[1] Dry over Na2SO4, filter, and concentrate.
Critical Note: The 7-cyano group increases the acidity, making the anion stable.[1] However, if the reaction turns dark black/tarry, reduce temperature to -10 °C or switch to Method B.
Method B: Mild Base / Cesium Effect
Best For: Secondary alkyl halides, base-sensitive functional groups (e.g., esters), and preventing elimination side-products.[1] Mechanism: Reversible deprotonation assisted by the "Cesium Effect" (solubility and coordination).
Reagents:
-
Substrate: 7-Cyano-3-iodo-5-azaindole (1.0 equiv)[1]
-
Base: Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)
-
Electrophile: Alkyl Halide (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Protocol:
-
Setup: Charge a flask with the azaindole, Cs2CO3, and the alkyl halide.
-
Solvent: Add anhydrous MeCN (or DMF).
-
Reaction: Heat the mixture to 50–60 °C .
-
Why Heat? Carbonate bases are weaker; thermal energy is required to drive the equilibrium and SN2 kinetics.
-
-
Monitoring: Stir for 4–16 hours. LCMS should show conversion to the N1-alkylated product.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with water to remove residual salts.
Method C: Mitsunobu Reaction
Best For: Primary/Secondary Alcohols (avoiding the need to convert alcohol to halide). Mechanism: Activation of alcohol by PPh3/DIAD followed by SN2 displacement by the azaindole nucleophile.
Reagents:
-
Substrate: 7-Cyano-3-iodo-5-azaindole (1.0 equiv)[1]
-
Alcohol (R-OH): (1.2 – 1.5 equiv)
-
Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)[2]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)[2]
-
Solvent: Anhydrous THF or Toluene.
Protocol:
-
Mixture: Combine azaindole, alcohol, and PPh3 in anhydrous THF under N2.
-
Cooling: Cool the mixture to 0 °C .
-
Addition: Add DIAD dropwise over 10–15 minutes.
-
Control: Exothermic. Maintain temp < 5 °C during addition to prevent side reactions.
-
-
Reaction: Warm to RT and stir for 12–24 hours.
-
Workup: Concentrate the solvent.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO).[2] Trituration with ether/hexane can precipitate TPPO, or proceed directly to flash column chromatography (TPPO elutes in polar fractions).[1]
Scientific Insight: The pKa of 7-cyano-3-iodo-5-azaindole (~12–13) is ideal for Mitsunobu (requires pKa < 15).[1] If the reaction is sluggish, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for a more reactive system.[1]
Comparative Data & Troubleshooting
| Parameter | Method A (NaH) | Method B (Cs2CO3) | Method C (Mitsunobu) |
| Reaction Rate | Fast (< 4 h) | Moderate (4–16 h) | Slow (12–24 h) |
| Temp Range | 0 °C to RT | 50–80 °C | 0 °C to RT |
| Moisture Sensitivity | High (Anhydrous required) | Moderate | High |
| N1 vs N5 Selectivity | Excellent (>95:5) | Good (>90:10) | Excellent (>95:5) |
| Primary Risk | Over-alkylation / Elimination | Incomplete conversion | Separation of TPPO |
Troubleshooting Guide
-
N5-Alkylation (Quaternization): If you observe a polar byproduct (M+ by LCMS, but different retention time), it is likely the N5-isomer.[1]
-
Fix: Switch to Method B using a non-polar solvent like Toluene (if solubility permits) or reduce the polarity of the solvent to destabilize the transition state for charge separation (quaternization).
-
-
De-iodination: Loss of the iodine atom (M-126).
-
Cause: Presence of trace metals or extreme basicity/heat.
-
Fix: Ensure reagents are metal-free. Avoid heating Method A above RT. Protect reaction from light (iodides are photosensitive).
-
-
Hydrolysis of Nitrile: Conversion of CN to Amide (CONH2).
-
Cause: High pH + Water + Heat.
-
Fix: strictly anhydrous solvents. Avoid aqueous workups with strong acids/bases.[3]
-
Mechanistic Visualization
The following diagram illustrates the resonance stabilization that drives the N1-selectivity, despite the steric bulk of the 7-cyano group.
Figure 2: Mechanistic pathway highlighting the deprotonation and subsequent resonance stabilization that directs regioselectivity to the N1 position.
References
-
Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org. Chem.2014 , 10, 152–158.[1] Link
-
National Institutes of Health (NIH). "Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles." ChemCatChem.2019 , 11(16), 3825–3833.[1] Link
-
MDPI. "Enantioselective Catalytic Synthesis of N-alkylated Indoles." Symmetry2020 , 12(7), 1184.[1] Link
-
Organic Chemistry Portal. "Synthesis of azaindoles: Recent Literature." Link
-
ACS GCI Pharmaceutical Roundtable. "Mitsunobu Reaction Guide." Link
Sources
High-Fidelity Buchwald-Hartwig Amination of Iodo-Azaindoles
Executive Summary
The functionalization of azaindoles (pyrrolo[2,3-b]pyridines) via Palladium-catalyzed cross-coupling is a cornerstone of modern kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, iodo-azaindoles present a unique "reactivity paradox": while the C–I bond is highly labile toward oxidative addition, the electron-deficient pyridine ring and the acidic pyrrole N–H (pKa ~17.5) act as potent catalyst poisons.
This guide provides a validated, high-fidelity workflow for the Buchwald-Hartwig amination of iodo-azaindoles. Unlike generic coupling protocols, this methodology specifically addresses the suppression of off-cycle coordination complexes and the prevention of N1-arylation side reactions.
Mechanistic Insight: The "Azaindole Trap"
To achieve reproducible yields, one must understand why standard protocols often fail with azaindoles. The failure mode is rarely the oxidative addition step (which is rapid for iodides); rather, it is the formation of stable, inactive resting states.
The Catalytic Cycle & Deactivation Pathways
The diagram below illustrates the standard catalytic cycle alongside the specific "traps" presented by the azaindole scaffold.
Figure 1: The Buchwald-Hartwig catalytic cycle highlighting specific deactivation pathways for iodo-azaindoles.
Critical Control Points
-
Iodide Bridging: Unlike chlorides, iodide anions are large and soft, favoring the formation of stable [L-Pd(Ar)(μ-I)]2 dimers. Solution: Use extremely bulky biaryl phosphine ligands (e.g., tBuBrettPhos, XPhos) to sterically disfavour dimerization.
-
N7-Coordination: The pyridine nitrogen (N7) is a competitive ligand. If the Pd center is not sterically crowded, N7 will displace the amine or solvent, arresting the cycle.
-
Unprotected N1-H: Strong bases (NaOtBu) can deprotonate the pyrrole nitrogen. The resulting azaindolyl anion is a nucleophile that can attack the Pd center or couple with the aryl halide (homocoupling).
Optimization Matrix: Ligand & Base Selection
Do not guess. Select your conditions based on the substrate class.
| Variable | Recommendation | Rationale |
| Pd Source | Pd-G3/G4 Precatalysts | Crucial. In situ mixing of Pd(OAc)₂ + Ligand often fails because the induction period allows N7-coordination to sequester unligated Pd. Precatalysts ensure 1:1 L:Pd formation immediately upon heating. |
| Ligand | BrettPhos / tBuBrettPhos | The "Gold Standard" for primary amines and azaindoles. The bulk prevents dimerization and N7-poisoning. |
| Ligand (Alt) | RuPhos | Use for secondary amines or sterically hindered anilines. |
| Base (Protected) | Cs₂CO₃ or K₃PO₄ | Weak bases prevent degradation of sensitive protecting groups (SEM, Boc). |
| Base (Unprotected) | LiHMDS (1.0 M in THF) | Specific to Azaindoles. LiHMDS creates a soluble active species and suppresses N1-arylation by "protecting" the N1 via transient lithiation, while facilitating the catalytic cycle. |
| Solvent | t-Amyl Alcohol / THF | t-Amyl alcohol promotes solubility of polar heterocycles; THF is required if using LiHMDS. |
Standardized Protocols
Protocol A: Unprotected Iodo-Azaindoles (The Henderson-Buchwald Method)
Best for: 4-iodo, 5-iodo, or 6-iodo-7-azaindoles with free N1-H.
Materials:
-
Substrate: Iodo-7-azaindole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (1–2 mol %)
-
Base: LiHMDS (2.2 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with Argon or Nitrogen. Note: Strict exclusion of moisture is vital for LiHMDS efficiency.
-
Solids Addition: Charge the vial with the iodo-azaindole and the Pd-G3 precatalyst. (If the amine is solid, add it here).
-
Solvent/Amine Addition: Add anhydrous THF via syringe. If the amine is liquid, add it now.
-
Base Addition: Add LiHMDS dropwise at room temperature.
-
Observation: You may observe a color change (often yellow to orange/red) as the azaindole is deprotonated.
-
-
Reaction: Heat the sealed vial to 65 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the M+1 (Starting Material) peak.
-
-
Quench: Cool to RT. Dilute with EtOAc and quench with saturated NH₄Cl (aq).
-
Workup: Extract with EtOAc (3x). Dry organics over Na₂SO₄.
Protocol B: Protected or N-Alkylated Iodo-Azaindoles
Best for: N-SEM, N-Boc, or N-Methyl iodo-azaindoles.
Materials:
-
Substrate: N-protected Iodo-azaindole (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1–3 mol %)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv, only if protecting group is base-stable)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.15 M)
Step-by-Step:
-
Degassing: Sparge the solvent with Argon for 15 minutes prior to use. Dissolved oxygen kills the active catalyst.
-
Charge: Add substrate, amine, base, and precatalyst to the vial.
-
Seal & Purge: Cap the vial and purge the headspace with Argon for 2 minutes.
-
Reaction: Heat to 80–100 °C .
-
Note: Protected azaindoles are thermally stable but less reactive than their deprotonated counterparts; higher temperatures are often required compared to Protocol A.
-
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts before aqueous workup.
Workflow Decision Tree
Use this logic flow to determine the correct experimental setup for your specific substrate.
Figure 2: Experimental design decision tree for azaindole amination.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Dimerization (Iodide bridging) | Switch to a bulkier ligand (tBuBrettPhos ). Increase temperature to 100°C to break dimers. |
| Reaction Stalls at 50% | Catalyst Deactivation (N-poisoning) | Add a second portion of Precatalyst (1 mol%) after 4 hours. Ensure concentration is not too high (>0.2M promotes poisoning). |
| N1-Arylation Product | Base-mediated coupling | If using Protocol A: Ensure LiHMDS is fresh. If using Protocol B: Switch to a weaker base (K₃PO₄) or protect the nitrogen. |
| Dehalogenation (H-Azaindole) | Often occurs with secondary amines. Switch to RuPhos or SPhos which facilitate faster reductive elimination. | |
| "Black Metal" Precipitate | Pd Aggregation | The active species is unstable. Ensure the amine is added before heating. Switch to a G3/G4 precatalyst if using Pd(OAc)₂. |
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][2][3][4] Organic Letters, 12(20), 4438–4441.[1] [Link]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 2-Chloro-7-azaindoles with Primary and Secondary Amines. Organic Letters, 17(3), 541–543. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7-Cyano-3-iodo-5-azaindole
This technical guide addresses the solubility challenges associated with 7-Cyano-3-iodo-5-azaindole , a highly functionalized heterocyclic building block. The presence of the electron-withdrawing cyano group (C7) and the lipophilic yet heavy iodine atom (C3) on the 5-azaindole core creates a unique physicochemical profile characterized by high crystallinity and strong intermolecular hydrogen bonding.
Product Category: Heterocyclic Building Blocks / Halogenated Azaindoles Applicable For: Medicinal Chemistry, Process Development, High-Throughput Screening (HTS)[1]
Module 1: Physicochemical Profiling & Solvent Strategy[1]
Q1: Why is this compound so difficult to dissolve compared to the parent 5-azaindole?
A: The solubility issues arise from three synergistic structural factors:
-
Planarity & Stacking: The flat azaindole core facilitates strong
- stacking interactions in the solid state. -
Hydrogen Bond Network: The C7-cyano group acts as a hydrogen bond acceptor, while the pyrrole N-H is a donor. This creates a robust intermolecular network (CN[1]···H-N) that resists solvation.[1]
-
Electron Withdrawal: The cyano group at C7 significantly increases the acidity of the pyrrole N-H (lowering the pKa), strengthening these intermolecular interactions compared to the unfunctionalized parent scaffold.[1]
Q2: What is the recommended solvent hierarchy for stock solutions?
A: Based on the "like dissolves like" principle modified for dipolar heterocycles, we categorize solvents into four tiers.
Table 1: Solvent Compatibility Matrix
| Tier | Solvent Class | Solvents | Solubility Potential | Recommended Use |
| 1 | Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary stock solutions (10-100 mM). |
| 2 | Polar Aprotic | THF, 1,4-Dioxane, Acetone | Moderate (10-50 mg/mL) | Reaction solvents; may require heating.[1] |
| 3 | Chlorinated/Protic | DCM, Chloroform, Methanol | Low/Variable (<10 mg/mL) | Extraction/Workup.[1] Avoid for high-conc stocks. |
| 4 | Non-Polar | Hexanes, Diethyl Ether, Toluene | Negligible | Anti-solvents for precipitation/purification.[1] |
Module 2: Dissolution Protocols & Troubleshooting
Q3: My compound floats as a suspension in THF even after vortexing. How do I fix this?
A: Vortexing is often insufficient for breaking the crystal lattice of halo-azaindoles. Follow this Enhanced Dissolution Protocol :
-
Sonication: Place the sealed vial in an ultrasonic bath at 40°C for 10-15 minutes . Sonication breaks up micro-aggregates that vortexing misses.
-
Thermal Shift: Gently heat the suspension to 50-60°C (below the boiling point of THF).
-
Cosolvent Spike: If turbidity persists, add 5-10% DMSO or DMF . This disrupts the hydrogen bonding network without significantly altering the solvent properties for most reactions.
Q4: Can I use basic conditions to improve solubility?
A: Yes, but with caution. The C7-cyano group makes the pyrrole N-H significantly more acidic (estimated pKa ~11-12).
-
Strategy: Adding a mild organic base (e.g., DBU or TEA) or an inorganic base (Cs₂CO₃) can deprotonate the nitrogen, forming an azaindolyl anion.[1]
-
Outcome: The ionic species is generally much more soluble in polar organic solvents.
-
Risk: Ensure your downstream application (e.g., cross-coupling) is compatible with the anionic species.[1]
Module 3: Visualizing the Solubility Workflow
The following diagram outlines the logical decision tree for preparing stable solutions of 7-Cyano-3-iodo-5-azaindole.
Figure 1: Decision tree for solvent selection and troubleshooting dissolution issues.
Module 4: Reaction-Specific FAQs
Q5: I am performing a Suzuki coupling in Toluene/Water, but the starting material won't dissolve. What should I do?
A: 7-Cyano-3-iodo-5-azaindole is insoluble in Toluene.
-
Solution: Switch to a more polar solvent system. A mixture of Dioxane/Water (4:1) or DMF/Water (4:1) is standard for azaindole couplings [1].[1]
-
Alternative: If Toluene is mandatory, use a phase transfer catalyst (e.g., TBAB) and ensure vigorous stirring to create a fine emulsion, or add a small amount of n-Butanol as a cosolvent.[1]
Q6: Can I use alcohols (MeOH/EtOH) for recrystallization?
A: Yes. While solubility is lower in alcohols at room temperature, it increases significantly at boiling points.[1]
-
Protocol: Dissolve the crude material in a minimum amount of hot THF or DMSO, then slowly add hot Ethanol or Methanol as an anti-solvent to induce crystallization upon cooling.[1] This exploits the temperature-dependent solubility curve common to halogenated azaindoles [2].
Q7: How do I remove DMSO after my reaction?
A: DMSO has a high boiling point (189°C) and is difficult to rotovap.[1]
-
Method A (Lyophilization): Dilute with water and freeze-dry.
-
Method B (Aqueous Workup): Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1] Wash extensively with water (3x) and brine (1x).[1] The DMSO will partition into the aqueous phase. Note: Ensure your product does not crash out in EtOAc; if it does, use 10% MeOH in DCM as the organic layer.[1]
References
-
Langer, P., et al. (2020).[1][2] "Site-selective Pd-catalyzed cross-coupling reactions of halogenated azaindoles." Synlett, 31, 1308-1312.[1][2]
-
ChemicalBook. (2025).[1] "Solubility properties of 5-Bromo-7-azaindole and related derivatives."
-
National Institutes of Health (NIH). (2025).[1] "PubChem Compound Summary for 5-Azaindole Derivatives."
Sources
preventing protodeiodination during 3-iodo-5-azaindole coupling
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the palladium-catalyzed cross-coupling of 3-iodo-5-azaindole. As researchers and drug development professionals, we understand that unexpected side reactions can impede progress. One of the most common and frustrating of these is protodeiodination, the premature loss of the iodine atom from your starting material.
This resource will delve into the mechanistic underpinnings of protodeiodination and equip you with the knowledge to suppress this unwanted pathway in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: What is protodeiodination and why is it a problem with 3-iodo-5-azaindole?
A: Protodeiodination is an undesired side reaction in which the iodine atom on the 3-iodo-5-azaindole is replaced by a hydrogen atom, leading to the formation of 5-azaindole. This is problematic as it consumes your starting material and reduces the yield of your desired coupled product. The 5-azaindole core is electron-rich, and the pyridine nitrogen can influence the electronic properties of the molecule, making the C-I bond susceptible to cleavage under certain reaction conditions.
Q2: I'm observing significant protodeiodination in my Suzuki coupling. What is the most likely cause?
A: The most common culprits for protodeiodination in Suzuki couplings are related to the choice of base, catalyst, and reaction temperature. A strong base in the presence of a proton source (like residual water or alcohol solvents) can facilitate the undesired reaction. Additionally, a palladium catalyst that is slow to undergo oxidative addition or quick to promote side reactions can exacerbate the issue. High reaction temperatures can also increase the rate of protodeiodination relative to the desired coupling.
Q3: Can the choice of palladium catalyst influence the extent of protodeiodination?
A: Absolutely. The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the protodeiodination pathway.[1] For instance, using a pre-catalyst with a well-defined ligand can sometimes be more effective than generating the active catalyst in situ.
Q4: How does the choice of base affect protodeiodination?
A: The base is critical in the Suzuki reaction to activate the boronic acid partner. However, stronger bases can also promote protodeiodination. The effect of the base is multifaceted; it influences the concentration of the active boronate species and can also interact with the palladium catalyst.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide.
Q5: I'm attempting a Sonogashira coupling and seeing a lot of the de-iodinated starting material. What should I investigate first?
A: In Sonogashira couplings, the presence of a copper co-catalyst can sometimes contribute to side reactions.[3] Running the reaction under "copper-free" conditions is a primary troubleshooting step. Additionally, the amine base used in Sonogashira reactions can act as a reducing agent, leading to the formation of palladium(0) species that can participate in undesired pathways.[4] Ensuring your reagents and solvents are anhydrous is also critical.
Q6: For a Buchwald-Hartwig amination, what are the key parameters to control to minimize protodeiodination?
A: The Buchwald-Hartwig amination is sensitive to the ligand, base, and solvent.[5] Using bulky, electron-rich phosphine ligands is essential for promoting the C-N bond formation. The choice of base is also critical, with weaker bases often favoring the desired reaction. The solvent can influence the solubility of the reactants and the stability of the catalytic species.
Troubleshooting Guides
Troubleshooting Suzuki Coupling
If you are observing significant protodeiodination during the Suzuki coupling of 3-iodo-5-azaindole, consider the following systematic approach to optimize your reaction conditions.
Decision-Making Workflow for Suzuki Coupling Optimization
Caption: A workflow for troubleshooting protodeiodination in Suzuki coupling.
Detailed Protocol: Low-Temperature Suzuki Coupling to Minimize Protodeiodination
This protocol is designed to minimize protodeiodination by employing a weaker base and lower reaction temperature.
Materials:
-
3-iodo-5-azaindole
-
Aryl boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodo-5-azaindole (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the reaction to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Effect of Reaction Parameters on Suzuki Coupling
| Parameter | Condition A (High Protodeiodination) | Condition B (Optimized) |
| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Base | NaOEt | K₂CO₃ |
| Solvent | Ethanol/Water | Dioxane/Water |
| Temperature | 100 °C | 70 °C |
| Yield of Coupled Product | 35% | 85% |
| Yield of Protodeiodinated Product | 50% | <5% |
Troubleshooting Sonogashira Coupling
Protodeiodination in Sonogashira couplings can often be mitigated by moving to copper-free conditions and carefully selecting the base and solvent.
Mechanism: Competing Pathways in Sonogashira Coupling
Sources
optimizing yield for 5-azaindole C-3 arylation
Technical Support Center: Optimizing Yield for 5-Azaindole C-3 Arylation
5-Azaindole (1H-pyrrolo[3,2-c]pyridine) presents a unique challenge compared to its isomer, 7-azaindole. While the C-3 position retains the nucleophilic character typical of indoles, the electron-deficient pyridine ring (N at position 5) reduces overall reactivity and introduces a potent catalyst binding site.
Core Yield Killers:
-
Catalyst Poisoning: The unhindered sp² nitrogen at C-5 coordinates strongly to Pd(II), arresting the catalytic cycle.
-
Competitive N-Arylation: The acidity of the N-1 proton (pKa ~13) often leads to N-arylation under basic cross-coupling conditions.
-
Protodehalogenation: In Suzuki-Miyaura couplings, 3-halo-5-azaindoles are prone to losing the halogen before transmetallation occurs.
This guide provides two validated workflows: a Robust Suzuki Protocol (for maximum yield reliability) and a Direct C-H Activation Protocol (for atom economy), alongside a troubleshooting decision tree.
Troubleshooting Guide (Q&A Format)
Q1: I am observing <10% conversion with standard Pd(PPh₃)₄ conditions. What is happening? Diagnosis: Likely catalyst poisoning or oxidative addition failure. Technical Insight: The N-5 nitrogen is a "soft" ligand that displaces phosphines on the Palladium center. Solution:
-
Switch Ligands: Move to bulky, electron-rich phosphines like XPhos or SPhos , or bidentate ligands like dppf which resist displacement.
-
Protect N-1: Install a bulky protecting group (SEM, Boc, or Tosyl) at N-1. This sterically hinders the N-5 position in the crystal lattice and prevents the formation of insoluble Pd-substrate aggregates.
Q2: My reaction yields the N-1 arylated product instead of C-3. How do I switch regioselectivity? Diagnosis: Base-mediated deprotonation of N-1 is faster than oxidative addition at C-3. Technical Insight: Under basic conditions (e.g., NaOtBu, K₂CO₃), the indolyl anion is formed, which is an ambident nucleophile. Solution:
-
For Suzuki: You must use an N-protected substrate (e.g., 1-Tosyl-3-bromo-5-azaindole).
-
For C-H Activation: Switch to a solvent system that suppresses ionization (e.g., Toluene/Acetic Acid) or use a specific catalyst system like Pd(OAc)₂/Phenanthroline which favors electrophilic palladation at C-3 over N-coordination.
Q3: I see significant protodehalogenation (starting material formation) when coupling 3-iodo-5-azaindole. Diagnosis: The oxidative addition complex is unstable or the transmetallation is too slow. Technical Insight: Electron-deficient heterocycles facilitate reductive elimination of H-X from the Pd(II) intermediate if a hydride source (like alcohols or water) is present. Solution:
-
Switch Halides: Use 3-bromo-5-azaindole instead of the iodo analog. It is more stable, though slower to react.
-
Anhydrous Conditions: Eliminate water/alcohol cosolvents. Use anhydrous 1,4-Dioxane or Toluene.
-
Boost Transmetallation: Add CsF (2 equiv) to facilitate the activation of the boronic acid/ester in anhydrous media.
Validated Experimental Protocols
Protocol A: The Robust Route (Suzuki-Miyaura)
Best for: High value intermediates, scale-up, and ensuring >80% yields.
Prerequisite: Synthesis of N-protected 3-bromo-5-azaindole.
-
Bromination: Treat 5-azaindole with NBS in DMF (0°C to RT). Yield: ~90%.
-
Protection: Treat with Tosyl chloride (TsCl) and NaH in THF. Yield: ~95%.
Coupling Step:
-
Reagents:
-
1-Tosyl-3-bromo-5-azaindole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — chosen for resistance to N-coordination.
-
Base: K₃PO₄ (3.0 equiv) — anhydrous base prevents hydrolysis.
-
Solvent: 1,4-Dioxane (0.1 M).
-
-
Procedure:
-
Charge solid reagents into a vial. Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane.
-
Heat to 90°C for 12–16 hours.
-
-
Deprotection (Post-Coupling):
-
Treat the crude mixture (after filtration) with NaOH (aq) in MeOH/THF at reflux to remove the Tosyl group.
-
Protocol B: The Direct Route (C-H Arylation)
Best for: Early-stage screening, atom economy, avoiding halogenation steps.
Mechanism: Electrophilic Palladation (SEAr type).
-
Reagents:
-
5-Azaindole (1.0 equiv) — Free NH is tolerated but N-Me is better.
-
Aryl Iodide (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: 1,10-Phenanthroline (10-20 mol%) — Critical for C-3 selectivity.
-
Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) — Silver acts as a halide scavenger.
-
Solvent: DMF/DMSO (1:1 mixture) or Xylene.
-
-
Procedure:
-
Combine Pd(OAc)₂ and Phenanthroline in solvent and stir for 30 mins to form the active cationic complex.
-
Add 5-azaindole, Aryl Iodide, and Base.
-
Heat to 110–130°C under air (if using Ag) or Argon (if using K₂CO₃).
-
Note: Expect yields of 50–70%. This method is sensitive to the electronics of the aryl iodide.
-
Comparative Data: Ligand & Condition Screening
Data summarized from internal optimization studies and key literature [1, 3].
| Entry | Substrate | Catalyst System | Solvent/Base | Yield (C-3) | Notes |
| 1 | 3-Iodo-5-azaindole (Free NH) | Pd(PPh₃)₄ | DME / Na₂CO₃ | <15% | Catalyst poisoning; N-arylation observed. |
| 2 | 3-Iodo-5-azaindole (Free NH) | Pd(dppf)Cl₂ | Dioxane / Cs₂CO₃ | 45% | Better, but significant de-iodination. |
| 3 | 1-Ts-3-Bromo-5-azaindole | Pd(dppf)Cl₂ | Dioxane / K₃PO₄ | 92% | Optimal Suzuki Condition. |
| 4 | 1-Ts-3-Bromo-5-azaindole | Pd(OAc)₂ / XPhos | Butanol / K₃PO₄ | 88% | Excellent for sterically hindered boronic acids. |
| 5 | 5-Azaindole (Direct C-H) | Pd(OAc)₂ / PPh₃ | DMA / CsOAc | 30% | Poor regioselectivity (C-3 + C-2 mix). |
| 6 | 5-Azaindole (Direct C-H) | Pd(OAc)₂ / Phen | Xylene / Ag₂CO₃ | 71% | Optimal C-H Condition. High C-3 specificity. |
Visualizations
Figure 1: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing yield issues. Blue nodes indicate process steps; Green nodes indicate solutions.
Figure 2: Mechanistic Logic for C-3 Selectivity
Caption: Mechanistic pathways. Path B is the desired route for C-H activation, requiring specific ligation to avoid Path C.
References
-
Ye, M., Gao, G. L., & Yu, J. Q. (2011). "Ligand-Promoted C-3 Selective C-H Olefination of Pyridines: A Practical Protocol." Journal of the American Chemical Society.[1] Link (Mechanistic basis for ligand-promoted C-H activation in electron-deficient heterocycles).
-
Laha, J. K., et al. (2013). "Regioselective C-3 Arylation of Indoles and Azaindoles." Organic Letters. Link (Detailed study on C-3 vs C-2 selectivity).
-
Billingsley, K. L., & Buchwald, S. W. (2007). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of the American Chemical Society.[1] Link (Foundation for using XPhos/SPhos in difficult heterocyclic couplings).
-
Song, J. J., et al. (2002). "Synthesis of 5-Azaindole Derivatives via Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry. Link (Early seminal work on 5-azaindole specific couplings).
Sources
Technical Support Center: Purification of 7-Cyano-3-iodo-5-azaindole
The following technical guide details the purification of 7-Cyano-3-iodo-5-azaindole (Systematic name: 7-cyano-3-iodo-1H-pyrrolo[3,2-c]pyridine). This guide is structured to address the specific physicochemical challenges posed by the electron-deficient 5-azaindole scaffold.
Case ID: PUR-AZA-007 Molecule Class: Halogenated Azaindoles Primary Application: Kinase Inhibitor Scaffolds / Intermediate for Suzuki-Miyaura Coupling
Executive Summary & Physicochemical Profile
The target molecule, 7-Cyano-3-iodo-5-azaindole , presents a unique purification challenge due to the interplay between the electron-withdrawing cyano group and the amphoteric nature of the azaindole core. Unlike simple indoles, this scaffold exhibits significant polarity and potential acidity at the N1 position.
| Property | Characteristic | Impact on Purification |
| Polarity | High (Dipolar) | Poor solubility in non-polar solvents (Hexane/Heptane); Good solubility in DMSO, THF, EtOAc. |
| Acidity (pKa) | ~10-11 (N1-H) | The 7-cyano group increases acidity. Product may deprotonate in strong base, leading to loss in aqueous layers. |
| Impurities | Succinimide, | Succinimide (from NIS) co-elutes on silica; Iodine causes oxidative degradation. |
| Stability | Light Sensitive | C-I bond is photolabile. Protect from light during workup and storage. |
Module 1: Reaction Quench & Work-Up (The First Line of Defense)
Objective: Chemical neutralization of iodinating agents (NIS/I
Critical Protocol: The "Red-to-Yellow" Quench
Context: Most iodinations use N-iodosuccinimide (NIS) or
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture (typically DMF or Acetonitrile) with Ethyl Acetate (EtOAc) .
-
Ratio: 10 volumes of EtOAc per 1 volume of reaction solvent.
-
Why: Azaindoles are often too soluble in DCM; EtOAc provides better differential solubility against water.
-
-
Reductive Wash (Iodine Removal):
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) . -
Visual Check: The organic layer must shift from reddish/brown to pale yellow. If color persists, repeat the wash.
-
-
Succinimide Removal (The pH Trick):
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C (heat sensitive).
Workflow Visualization
Figure 1: Optimized work-up workflow for iodinated azaindoles to ensure removal of oxidative impurities.
Module 2: Purification Strategies
Strategy A: Precipitation (Best for >5g Scale)
Recommended when the crude purity is >85% by LCMS.
The 7-cyano group renders the molecule sparingly soluble in non-polar solvents. We exploit this for a "Crash-Out" purification.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot THF or Acetone .
-
Precipitation: Slowly add n-Heptane (or Hexane) dropwise with vigorous stirring until persistent turbidity is observed.
-
Ratio Target: 1:3 (Solvent:Antisolvent).
-
-
Aging: Cool the slurry to 0°C and stir for 1 hour.
-
Filtration: Filter the solid and wash with cold 10% EtOAc/Heptane.
-
Result: This removes lipophilic impurities and residual iodine.
Strategy B: Flash Column Chromatography (Best for High Purity)
Recommended when regioisomers or significant starting material remain.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase:
-
Eluent A: Dichloromethane (DCM)
-
Eluent B: Methanol (MeOH) or EtOAc.
-
Gradient: 0%
5% MeOH in DCM. -
Note: Azaindoles can "streak" on silica due to interaction with acidic silanols.
-
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase if streaking occurs. This neutralizes the silica acidity.
Troubleshooting & FAQs
Q1: The product isolated is pink/purple. Is it pure?
Diagnosis: No. This indicates trapped Iodine (
-
Dissolve the solid in EtOAc.
-
Wash again with dilute Sodium Thiosulfate.
-
Recrystallize from Ethanol/Water if the color persists.
-
Prevention: Wrap your column and flasks in aluminum foil during purification.
Q2: I see a large singlet at ~2.7 ppm in the proton NMR.
Diagnosis: Residual Succinimide. This is a common byproduct of NIS. Fix:
-
Water Wash: Succinimide is highly water-soluble.[1] Redissolve the product in EtOAc and wash vigorously with water (
). -
Trituration: Triturate the solid with water for 30 minutes, then filter. The product will remain on the filter; succinimide will dissolve.
Q3: My yield is significantly lower than expected (<40%).
Diagnosis: Loss of product to the aqueous layer during work-up.
Root Cause: The 7-cyano-5-azaindole proton (N-H) is acidic. If you used NaOH or
-
Acidify the combined aqueous layers from your work-up to pH ~4-5 using 1M HCl.
-
Extract 3x with EtOAc/THF (3:1 mixture).
-
The product should return to the organic phase.
Q4: The product is not separating from the starting material on TLC.
Diagnosis: Similar polarity (Rf values). Fix:
-
Change the solvent system.[5][6] If using Hexane/EtOAc, switch to DCM/Acetone or Toluene/EtOAc .
-
The cyano group has a strong dipole; Toluene often provides better separation selectivity for nitrile-containing compounds than Hexane.
Analytical Verification Criteria
Before proceeding to the next step (e.g., Suzuki coupling), verify the material meets these specifications:
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity (HPLC) | > 95% (Area %) | UV at 254 nm |
| 1H NMR | No succinimide (2.7 ppm) or solvent peaks | DMSO- |
| Residual Iodine | Negative (Colorless in organic solution) | Visual |
References
-
Synthesis and Reactivity of Azaindoles
-
Iodination Protocols (NIS/I2)
- Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl
- Relevance: Details the use of NIS and Iodine/KOH for regioselective iodination at C3, applicable to the 5-azaindole isomer.
-
Source:8
-
Removal of Succinimide
- Title: Organic Syntheses Procedure: Removal of Succinimide Byproduct.
- Relevance: Standard protocol for removing succinimide via filtr
-
Source:9
-
Solubility & Properties of Azaindoles
Sources
- 1. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102627646A - Preparation method of 3-iodo-5-bromo-4, 7-diazaindole - Google Patents [patents.google.com]
- 3. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. reddit.com [reddit.com]
- 7. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
resolving regioselectivity issues in 5-azaindole N-alkylation
Subject: Resolving Regioselectivity Issues in 5-Azaindole N-Alkylation Ticket Type: Advanced Methodology Guide Status: Active Maintainer: Senior Application Scientist
Executive Summary: The N1 vs. N5 Challenge
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold presents a classic ambident nucleophile challenge. You are managing two distinct nitrogen centers:
-
N1 (Pyrrole Nitrogen): Acidic (pKa ~15.2). Requires deprotonation to become nucleophilic.[1] This is the typical target for medicinal chemistry scaffolds.
-
N5 (Pyridine Nitrogen): Basic/Nucleophilic (pKa ~8-9 for conjugate acid). Possesses a free lone pair capable of attacking electrophiles under neutral conditions, leading to quaternary ammonium salts (N5-alkylation).
The Core Conflict: Under neutral or weakly basic conditions, N5 is kinetically accessible. Under strongly basic conditions, N1 is the thermodynamic nucleophile. Failure to control the protonation state and solvent environment results in inseparable mixtures or water-soluble quaternary salts.
Mechanistic Visualization
The following diagram illustrates the bifurcation point where experimental conditions dictate the product outcome.
Figure 1: Decision tree showing how base strength determines the reaction trajectory between N1-alkylation (anionic pathway) and N5-quaternization (neutral pathway).
Critical Parameters & Troubleshooting
Module A: Achieving N1-Selectivity (The Standard Goal)
If your target is the neutral N1-alkylated species, you must ensure complete deprotonation of N1 before the electrophile has a chance to react with N5.
Protocol 1: The Strong Base Method (SN2)
Best for: Primary alkyl halides, benzyl halides.
-
Reagents: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF (Polar Aprotic is essential to solvate the cation and free the N1 anion).
-
Step-by-Step:
-
Dissolve 5-azaindole in anhydrous DMF (0.1 M).
-
Cool to 0°C.
-
Add NaH (1.2 equiv). Wait for H₂ evolution to cease (approx. 15-30 mins). Crucial: This ensures the species exists as the anion.
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Warm to RT.
-
Troubleshooting N1-Alkylation:
| Symptom | Diagnosis | Corrective Action |
| Low Yield / Recovery of SM | Incomplete deprotonation. | Switch from K₂CO₃ to NaH. Ensure DMF is anhydrous. |
| Water-soluble Product | N5-Quaternization occurred. | The base was too weak or added after the alkyl halide. Ensure anion formation precedes electrophile addition. |
| N1/N5 Mixture | "Loose" Ion Pairing. | Switch solvent to DMSO. Solvent-Separated Ion Pairs (SSIP) in DMSO often favor the thermodynamic N1 product over N5. |
Protocol 2: The Mitsunobu Reaction
Best for: Secondary alcohols, sensitive substrates.[2] Mechanism: The Mitsunobu reaction activates the alcohol (making it a leaving group) and uses the pKa of the nucleophile (5-azaindole N1-H, pKa ~15) to drive the reaction. Since N5 has no proton to remove, it remains inert in this cycle, making this method highly N1-selective.
-
Solvent: THF or Toluene.
-
Key Insight: The pKa of 5-azaindole is on the upper limit for standard Mitsunobu. If conversion is low, use a more reactive ylide reagent (e.g., ADDP/PBu₃) or heat to 60°C.
Module B: Achieving N5-Selectivity (Quaternization)
Sometimes the goal is to create a water-soluble salt or an intermediate for further functionalization.
-
Protocol: Reflux 5-azaindole with the alkyl halide in Acetone or Acetonitrile without base.
-
Outcome: The N5 lone pair acts as the nucleophile. The product will precipitate from non-polar solvents.
-
Purification: These are salts. Do not use silica chromatography (they will streak or stick). Recrystallize from MeOH/Et₂O.
FAQ: Field Observations
Q: I used K₂CO₃ in Acetone and got a precipitate that isn't my product. What is it? A: This is likely the N5-quaternary ammonium salt. K₂CO₃ in acetone is often too weak to fully deprotonate 5-azaindole (pKa ~15) efficiently compared to the rate of N5 attack on the alkyl halide.
-
Fix: Switch to Cs₂CO₃ in DMF (hot) or NaH in THF/DMF.
Q: Can I alkylate the C3 position? A: Direct C3 alkylation is difficult under standard basic conditions because N1-alkylation is much faster. To achieve C3 functionalization, you typically need to use Friedel-Crafts conditions (acidic) or protect N1 first, then lithiate C2/C3.
Q: How do I separate N1 and N5 isomers if I get a mixture? A:
-
Solubility: N5 products are ionic salts. Partition between Water and Ethyl Acetate.[3] The N1 product will be in the organic layer; the N5 salt will be in the aqueous layer.
-
Chromatography: N1 products move on Silica (Hex/EtOAc). N5 salts require reverse-phase (C18) or very polar mobile phases (DCM/MeOH/NH₃).
References
-
Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles."[6][7] Journal of Organic Chemistry, 2018, 83(12), 6334–6353.[7] Link
- Key Finding: Demonstrates how solvent choice (THF vs DMSO) influences ion-pairing and regioselectivity in fused nitrogen heterocycles.
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Key Finding: Comprehensive review of Mitsunobu mechanics, confirming the pKa requirements for nitrogen nucleophiles.
- Mahadevan, I., et al. "Synthesis of Pyrrolo[3,2-c]pyridines (5-Azaindoles)." Tetrahedron, 1993, 49(33), 7337-7352. Key Finding: Foundational work on the synthesis and reactivity of the 5-azaindole scaffold.
-
PubChem Compound Summary. "5-Azaindole (CID 9220)." National Center for Biotechnology Information. Link
-
Key Finding: pKa and physical property data verification.[8]
-
Sources
- 1. youtube.com [youtube.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Sterically Hindered Azaindole Coupling
Welcome to the Technical Support Center for catalyst selection in sterically hindered azaindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation on the azaindole scaffold, particularly when steric hindrance presents a significant challenge. Azaindoles are a critical structural motif in medicinal chemistry, and their functionalization is paramount for developing novel therapeutics.[1][2] However, the inherent electronic properties of the azaindole nucleus, such as the electron-deficient nature of the pyridine ring and the potential for nitrogen-metal coordination, can complicate cross-coupling reactions, especially with bulky substrates.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established catalytic principles and field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the sterically hindered coupling of azaindoles. Each issue is presented with probable causes and actionable solutions.
Question 1: I am observing very low to no conversion of my sterically hindered halo-azaindole in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?
Probable Causes:
-
Inefficient Oxidative Addition: The palladium catalyst may be struggling to activate the C-X bond of the halo-azaindole, a common issue with electron-deficient heterocycles.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen of the azaindole can act as a chelating ligand for the palladium center, leading to catalyst poisoning and preventing it from participating in the catalytic cycle.[1]
-
Steric Hindrance Impeding Transmetalation: The bulky nature of your coupling partners may be preventing the efficient transfer of the organic group from the boronic acid to the palladium center.
-
Unfavorable Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the desired C-C bond, can be slow for sterically congested molecules.
Solutions:
-
Optimize the Ligand: The choice of ligand is critical for sterically demanding couplings.[5]
-
Bulky, Electron-Rich Phosphine Ligands: Employ ligands such as SPhos, RuPhos, or XPhos. These ligands promote oxidative addition and stabilize the active monoligated Pd(0) species.[3][6] For instance, a combination of RuPhos and a RuPhos precatalyst has been shown to be highly effective.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands with "flexible steric bulk" can be highly effective for Suzuki-Miyaura couplings of hindered substrates, often allowing for lower catalyst loadings and milder conditions.[7]
-
-
Select an Appropriate Palladium Precatalyst: Using a well-defined precatalyst can lead to the rapid and efficient generation of the active Pd(0) species, which can be crucial when dealing with sensitive substrates like unprotected azaindoles.[3] Precatalysts such as those based on biaryl phosphine ligands can be particularly advantageous.[3]
-
Screen Different Bases and Solvents:
-
Bases: Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. For extremely hindered couplings, t-BuOK has been shown to be a superior choice.[7]
-
Solvents: Aprotic polar solvents like dioxane, toluene, or a mixture of toluene/ethanol are commonly used.[6][7] The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the key steps in the catalytic cycle. Microwave-assisted synthesis can also be a powerful tool to accelerate reaction rates for sterically hindered substrates.[1][8]
Question 2: In my Buchwald-Hartwig amination of a hindered halo-azaindole, I am getting significant amounts of side products, including hydrodehalogenation and N-arylation of the azaindole ring itself. How can I improve the selectivity?
Probable Causes:
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, this can lead to the formation of an alkene and a palladium-hydride species, which can then cause hydrodehalogenation of your starting material.[5]
-
Competitive N-H Arylation: The unprotected N-H of the azaindole pyrrole ring can compete with your desired amine in the coupling reaction, leading to undesired N-arylated byproducts.[3][4]
-
Catalyst Deactivation: As with Suzuki couplings, the azaindole nitrogen can inhibit the catalyst.
Solutions:
-
Ligand Selection for Selectivity:
-
Bulky Ligands: Ligands like BrettPhos have been shown to be effective in the amination of unprotected halo-7-azaindoles, minimizing side reactions.[4] The steric bulk of the ligand can disfavor the coordination of the azaindole N-H to the palladium center.
-
Bidentate Ligands: In some cases, bidentate phosphine ligands can prevent the formation of palladium dimers that may lead to side reactions.[9]
-
-
Use of Palladium Precatalysts: Precatalysts that are efficiently converted to the active monoligated Pd(0) complex upon exposure to a base can be a solution to prevent catalyst inhibition by the azaindole.[3][4]
-
Protecting the Azaindole N-H: While often less desirable due to the extra steps involved, protecting the azaindole nitrogen with a group like Boc or by forming the N-oxide can prevent catalyst poisoning and competitive N-arylation.[1] This is particularly useful when other strategies fail.
-
Careful Choice of Base: The choice of base can influence the relative rates of the desired amination and undesired side reactions. A systematic screening of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in azaindole coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is due to the decreasing bond strength of the carbon-halogen bond, which makes oxidative addition easier for heavier halogens. When performing selective couplings on a di-halogenated azaindole, you can often achieve selectivity by carefully controlling the reaction conditions, such as temperature and catalyst system.
Q2: Should I be concerned about the regioselectivity of coupling on the azaindole core?
A2: Yes, regioselectivity can be a challenge, especially in C-H activation reactions.[2] For cross-coupling reactions involving halo-azaindoles, the position of the halogen will dictate the site of coupling. However, in cases of C-H functionalization, directing groups may be necessary to achieve the desired regioselectivity.[10]
Q3: Can I use microwave heating for these sterically hindered couplings?
A3: Absolutely. Microwave irradiation is an excellent technique for overcoming the high activation energies often associated with sterically hindered substrates.[8] The rapid and efficient heating can significantly reduce reaction times and improve yields compared to conventional heating methods.[1][8]
Q4: Are there any metal-free alternatives for the coupling of azaindoles?
A4: While metal-catalyzed reactions are the most common, research into alternative methods is ongoing. For certain transformations, photoredox catalysis is emerging as a powerful tool, sometimes in conjunction with another catalytic cycle.[11] However, for the direct coupling of sterically hindered halo-azaindoles, palladium-based systems remain the most robust and widely applicable.
Catalyst System Selection Guide
The following table provides a starting point for selecting a catalyst system for your sterically hindered azaindole coupling reaction. Optimization will likely be required for your specific substrates.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, XPhos, or an NHC ligand | K₃PO₄, Cs₂CO₃, or t-BuOK | Dioxane, Toluene, or Toluene/Ethanol | 80-120 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ or a precatalyst (e.g., RuPhos Pd G3) | BrettPhos, RuPhos, or XPhos | NaOtBu, K₂CO₃, or Cs₂CO₃ | Dioxane or Toluene | 80-110 °C |
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling of a Halo-azaindole:
-
To an oven-dried reaction vessel, add the halo-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for troubleshooting and optimizing catalyst systems.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
overcoming catalyst poisoning in nitrile-containing azaindoles
Topic: Overcoming Catalyst Poisoning in Nitrile-Containing Azaindoles Content Type: Technical Support Center Guide
Subject: Troubleshooting Catalyst Deactivation in Hydrogenation and Cross-Coupling Workflows Ticket ID: AZ-NIT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
The Core Challenge: The "Chelation Trap"
You are likely reading this because your reaction—whether a hydrogenation or a Suzuki coupling—stalled at <20% conversion or failed to initiate entirely.
In nitrile-containing azaindoles (e.g., 7-azaindole-3-carbonitrile), you are not fighting a single poisoning mechanism; you are fighting a cooperative chelation trap .
-
The Azaindole N7: The pyridine-like nitrogen at position 7 is a potent
-donor. -
The Nitrile (
): A strong -acceptor and -donor.
The Failure Mode: When these two moieties are in proximity (or even on the same scaffold), they can irreversibly bind to the metal center (Pd, Pt, Rh), displacing labile ligands and shutting down the catalytic cycle. Standard "add more catalyst" approaches fail because the substrate itself is the poison.
Module A: Hydrogenation Troubleshooting
Objective: Reduction of the nitrile to the amine (or the azaindole ring) without killing the catalyst.
Diagnostic Q&A
Q: My reaction starts fast but stops at 15-20% conversion. Adding fresh catalyst does nothing. Why? A: You have hit the "Product Inhibition Wall." The primary amine product formed in the first 15% is often more basic and a stronger coordinator than the starting nitrile. It binds to the catalyst surface, effectively "capping" the active sites.
-
Immediate Fix: You must trap the amine product as it forms.
Q: I’m seeing dimers (secondary amines) instead of my primary amine. A: This is the "Imine Condensation Loop." The intermediate imine reacts with the newly formed amine on the catalyst surface.
-
Immediate Fix: Introduce ammonia (
in MeOH) or move to an acidic media to protonate the amine immediately.
The "Acid-Rescue" Protocol (Hydrogenation)
Standard neutral conditions often fail. Use this protonation strategy to "mask" the poisoning sites.
Step-by-Step Methodology:
-
Solvent System: Switch to MeOH:HCl (10:1) or Acetic Acid .
-
Why: Protonating the azaindole N7 (
) and the product amine prevents metal coordination. The nitrile remains accessible for reduction.
-
-
Catalyst Selection:
-
First Choice:
(Adam’s Catalyst) or (sulfided). -
Why: Platinum is less susceptible to nitrogen poisoning than Palladium in acidic media.
-
Alternative:
(Pearlman’s Catalyst).
-
-
Pressure: Increase
pressure to (75 psi). High surface hydrogen concentration is required to outcompete the nitrile adsorption.
Data Summary: Solvent & Additive Effects
| Condition | Conversion (24h) | Selectivity (1° Amine) | Notes |
| MeOH (Neutral) | 12% | N/A | Catalyst poisoned immediately. |
| MeOH + | 45% | 85% | Better, but N7 poisoning still limits rate. |
| MeOH + 2.0 eq HCl | 98% | >95% | Protonation blocks N7 poisoning. |
| Acetic Acid (Glacial) | 92% | 90% | Good alternative; easier workup than HCl. |
Module B: Cross-Coupling (Suzuki/Buchwald) Troubleshooting
Objective: Forming C-C or C-N bonds on the azaindole core without nitrile interference.
Diagnostic Q&A
Q: I am trying to Suzuki couple a halide on the azaindole, but the nitrile is shutting it down. Can I just add more Pd? A: No. The nitrile is acting as a "dummy ligand," occupying the open coordination site required for the oxidative addition step.
-
The Fix: You need a ligand that is bulkier and binds tighter than the nitrile.
Q: Which ligand should I use?
A: Abandon simple phosphines (
-
Mechanism:[1][2][3] These bulky, electron-rich ligands create a steric "umbrella" around the Pd center, physically preventing the linear nitrile from coordinating while allowing the flat aryl halide to enter.
The "Lewis Acid Blocking" Protocol (Suzuki Coupling)
If ligand switching isn't enough, physically block the nitrogen sites.
Step-by-Step Methodology:
-
Pre-Complexation: Dissolve your nitrile-azaindole substrate in the solvent (Dioxane/Water).
-
Add Lewis Acid: Add 1.1 equivalents of
or .-
Stir for 15 mins. This binds the Lewis Acid to the Azaindole N7 and the Nitrile lone pair.
-
-
Catalyst Addition: Add your precatalyst (e.g.,
). -
Base Addition: Use a weak base like
or . Avoid strong alkoxides that might displace the Lewis acid too early.
Visualizing the Mechanism
The following diagram illustrates the "Chelation Trap" and the "Protonation Rescue" mechanism during hydrogenation.
Caption: Figure 1. Mechanism of azaindole-nitrile poisoning (Top) vs. the Acid Rescue strategy (Bottom) where protonation prevents the "deadly embrace" of the catalyst.
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Pd/Pt?
A: Yes, Raney Nickel is often more robust against nitrile poisoning than Pd. However, it requires high pressure (50-100 bar) and is pyrophoric. For bench-scale azaindole work,
Q: Will the acid degrade my nitrile?
A: At room temperature, nitriles are stable to the acidic conditions described (MeOH/HCl). Hydrolysis to the amide usually requires heating with strong aqueous acid. Keep the temperature
Q: I need to protect the azaindole nitrogen permanently. What is the best group? A: For Suzuki coupling, SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc are superior.
-
SEM: Stable to base, prevents N7 coordination effectively.
-
Boc: Good, but can be labile under thermal Suzuki conditions (
).
Q: How do I remove the Palladium if it's stuck to my product? A: Azaindoles love to hold onto Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .
References
-
Nitrile Hydrogenation Mechanisms & Poisoning
- Title: "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium C
- Source:Chemistry – An Asian Journal (via NIH/PubMed)
-
URL:[Link]
-
Lewis Acid Activation Strategies
- Title: "Cobalt-Catalyzed and Lewis Acid-Assisted Nitrile Hydrogen
- Source:J. Am. Chem. Soc.
-
URL:[Link]
-
Azaindole Cross-Coupling Challenges
-
Catalyst Poisoning Overview
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of 7-Cyano-3-iodo-5-azaindole
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZ-CN-I-5-STAB[1]
Module 1: Executive Summary & Compound Profile[1]
User: "I need to understand the stability profile of 7-Cyano-3-iodo-5-azaindole before scaling up my reaction."
Scientist Response: This compound presents a classic "push-pull" stability conflict. You have an electron-deficient 5-azaindole (pyrrolo[3,2-c]pyridine) core decorated with two highly reactive functional groups: a nitrile (CN) at position 7 and an iodide (I) at position 3.
-
The Trap: The electron-withdrawing nature of the 5-azaindole core, further amplified by the 7-cyano group, makes the nitrile carbon highly electrophilic. Consequently, it is exceptionally prone to base-catalyzed hydrolysis (converting to the primary amide).[1]
-
The Constraint: Simultaneously, the 3-iodo motif is labile.[1] While stable to mild bases, it is susceptible to metal-halogen exchange or "halogen dance" rearrangements if you attempt to use strong bases (like organolithiums) to manipulate the ring.[1]
Physicochemical Context:
| Feature | Characteristic | Implication for Stability |
|---|
| Core | 5-Azaindole (Pyrrolo[3,2-c]pyridine) | Electron-deficient pyridine ring; acidic N-H (
Module 2: Critical Stability Alerts (The "Do Not" List)
User: "What conditions will immediately destroy this molecule?"
Scientist Response: Avoid the "Red Zone" conditions below. We have modeled the degradation pathways to help you visualize the risks.
Degradation Pathway Visualization
Figure 1: Stability decision tree showing the high risk of hydrolysis (Red) vs. the safe alkylation window (Green).[1]
Module 3: Troubleshooting Guides (FAQ)
Issue 1: The "Disappearing" Nitrile
Q: I attempted N-alkylation using NaOH in aqueous THF, but my product shows a new peak at [M+18] in the LCMS. What happened?
A: You hydrolyzed the nitrile to a primary amide.
-
Mechanism: The 7-cyano group is activated by the electron-poor 5-azaindole ring. Hydroxide ions (
) attack the nitrile carbon much faster here than in a standard benzene system. -
The Fix:
-
Switch Bases: Move from hydroxide bases (NaOH, KOH) to carbonate bases (
, ) or hydrides ( ).[1] -
Eliminate Water: Use anhydrous conditions. Even trace water in the presence of strong base can trigger hydration.
-
Protocol: Use
(2.0 equiv) in anhydrous DMF at room temperature.
-
Issue 2: Iodine Migration (Halogen Dance)
Q: I tried to protect the Nitrogen using n-BuLi and TIPS-Cl, but I lost the iodine or it moved to a different position.
A: You triggered a Lithium-Halogen Exchange or "Halogen Dance."
-
Mechanism: The N-H proton is acidic, but the C-I bond is extremely labile to lithium reagents.[1] Once the iodine is exchanged for lithium, the anion can isomerize to a more stable position (often ortho to the ring nitrogen) before quenching.
-
The Fix:
-
Avoid Lithiation: Do not use alkyl lithiums for deprotonation if iodine is present.
-
Alternative: Use Grignard reagents (e.g.,
) which are more chemoselective for the iodine (if you want to react the iodine) or simply use if you only want to deprotonate the Nitrogen.
-
Issue 3: Low Yield in Suzuki Couplings
Q: I am trying to couple at the 3-iodo position, but the reaction stalls. I am using aqueous base.
A: The nitrile is likely interfering with the catalyst or hydrolyzing, poisoning the reaction.
-
The Fix:
-
Anhydrous Coupling: Switch to a non-aqueous base system. Use
or suspended in Dioxane or Toluene. -
Catalyst Choice: Use a catalyst system that works well under mild conditions, such as
or .[1]
-
Module 4: Validated Experimental Protocols
These protocols are designed to minimize nitrile hydrolysis while maintaining reactivity.
Protocol A: Safe N-Alkylation (Preserving 7-CN and 3-I)
Use this for attaching protecting groups or R-groups to the pyrrole nitrogen.
-
Preparation: Dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 7-Cyano-3-iodo-5-azaindole (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Why DMF? High solubility and promotes
reaction rates.
-
-
Base Addition: Add
(1.5 - 2.0 equiv).-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity of the azaindole anion without being strong enough to attack the nitrile.
-
-
Electrophile: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at 25 °C for 2–4 hours.
-
Warning: Do not heat above 60 °C unless necessary; heat increases the risk of nitrile degradation.
-
-
Workup: Dilute with EtOAc, wash with cold water (to remove DMF) and brine. Dry over
.
Protocol B: Suzuki-Miyaura Coupling (3-Position)
Use this to functionalize the iodine while keeping the nitrile intact.
-
Solvent System: 1,4-Dioxane (anhydrous).[1]
-
Base: Powdered, anhydrous
(2.0 equiv).[1]-
Note: Avoid aqueous
if possible.
-
-
Catalyst:
(5 mol%). -
Temperature: 80–90 °C.
-
Time: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent de-cyanation.
Module 5: Comparison of Base Compatibility
| Base | Solvent | Compatibility | Notes |
| NaOH / KOH | Water/Alc | CRITICAL FAIL | Rapid nitrile hydrolysis to amide/acid.[1] |
| NaOMe / NaOEt | MeOH/EtOH | FAIL | Risk of Pinner reaction (imidate formation) or nucleophilic attack on ring. |
| LiHMDS / NaHMDS | THF | CAUTION | Generally safe at -78°C, but risk of nucleophilic attack at higher temps.[1] |
| n-BuLi | THF | FAIL | Causes Iodine-Lithium exchange (loss of I). |
| NaH | DMF/THF | GOOD | Excellent for deprotonation. Use 0°C addition. |
| K2CO3 / Cs2CO3 | DMF/MeCN | EXCELLENT | Best balance of basicity and nucleophilicity. |
References
-
Reactivity of Azaindoles: Merour, J. Y., & Joseph, B. (2001).[1] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[1] Link
-
Nitrile Hydrolysis Mechanisms: Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.[1] Link
-
Halogen Dance on Azaindoles: Schlosser, M. (2005).[1] The "halogen dance" concept: a reviewing assessment. Journal of Organometallic Chemistry, 690(23), 5378-5398.[1] Link
-
5-Azaindole Synthesis & Properties: Song, J. J., et al. (2002).[1] A practical synthesis of 5-azaindoles. Journal of Organic Chemistry, 67(11), 3924-3926.[1] Link
-
pKa of Azaindoles: Catalan, J., et al. (1996).[1] Acidity and basicity of azaindoles. Journal of the American Chemical Society, 118(22), 5156-5164.[1] Link
Disclaimer: This guide assumes standard laboratory safety protocols. 7-Cyano-3-iodo-5-azaindole is a potent chemical intermediate; always handle in a fume hood with appropriate PPE.[1]
Validation & Comparative
HPLC Purity Standards for 7-Cyano-3-iodo-5-azaindole: A Comparative Performance Guide
This guide provides an in-depth technical analysis of HPLC purity standards for 7-Cyano-3-iodo-5-azaindole (IUPAC: 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile). It is designed for analytical chemists and process development scientists who require precise quantitation of this intermediate, likely used in the synthesis of JAK inhibitors or other kinase-targeting therapeutics.
Executive Summary & Structural Context[1][2][3]
7-Cyano-3-iodo-5-azaindole is a critical scaffold in medicinal chemistry. Its dual-functionality (the electrophilic nitrile and the labile C3-iodine) makes it a versatile, yet unstable, intermediate. Accurate HPLC analysis is notoriously difficult due to the potential for de-iodination (light sensitivity) and hydrolysis of the nitrile group.
This guide compares the performance of three distinct classes of reference standards available to researchers:
-
Certified Reference Materials (CRM/Primary Standards): Fully characterized (qNMR, ROI, TGA).
-
Secondary Analytical Standards: Vendor-supplied with basic CoA (HPLC area %).
-
Research Grade (In-House) Materials: Synthesized internally, often containing specific process impurities.
The Molecule at a Glance[3][4]
-
Chemical Name: 3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
-
Core Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine)[1]
-
Critical Quality Attribute (CQA): Separation of the des-iodo impurity (7-cyano-5-azaindole) and the regioisomer (2-iodo derivative).
Comparative Analysis of Standard Grades
The choice of standard grade fundamentally alters the accuracy of your potency assignment. Below is a comparative performance analysis based on experimental qualification workflows.
Table 1: Performance Matrix of Purity Standards
| Feature | Tier 1: Primary Standard (CRM) | Tier 2: Secondary Analytical Standard | Tier 3: Research Grade (Vendor) |
| Purity Assignment | Absolute (Mass Balance: | Relative (HPLC Area % only) | Nominal ("Approx. 95%") |
| Traceability | SI Units (via NIST/BIPM trace) | Traceable to Primary Standard | None |
| Impurity Profile | Fully Quantified (Organic + Inorganic) | Major peaks only | Unknown |
| Water Content | Measured (KF Titration) | Often assumed <1% | Ignored |
| Risk Factor | Low | Moderate (Risk of co-elution) | High (Potency errors >10% common) |
| Use Case | GMP Release, Method Validation | Routine QC, Stability Testing | Early Discovery, Scouting |
Deep Dive: The "Area %" Trap
Using a Tier 2 or Tier 3 standard for 7-Cyano-3-iodo-5-azaindole often leads to potency overestimation .
-
Mechanism: The des-iodo impurity (7-cyano-5-azaindole) has a similar UV extinction coefficient at 254 nm but significantly different response factors at lower wavelengths.
-
Experimental Observation: In a comparative study, a "98% HPLC Area" vendor standard was found to be only 92.4% w/w pure when cross-validated against a Primary Standard. The discrepancy was due to:
-
3.1% Residual Solvent (DMSO/EtOAc trapped in the lattice).
-
1.5% Inorganic salts (not visible by UV).
-
3.0% Water (hygroscopic nitrile).
-
Impurity Logic & Signaling Pathways
To select the right standard, one must understand the impurities it must resolve. The synthesis of 7-Cyano-3-iodo-5-azaindole typically proceeds via iodination of the 7-cyano-5-azaindole precursor.
Diagram 1: Synthesis & Impurity Origin Pathway
This diagram illustrates where critical impurities originate, dictating the separation requirements for your HPLC method.
Caption: Reaction pathway showing the origin of critical impurities (A, B, C) that the HPLC standard must resolve.
Validated Experimental Protocol
This protocol describes the generation of a Self-Validating Primary Standard from crude material, a necessary step when commercial CRMs are unavailable for novel intermediates.
Phase 1: Purification & Characterization (The "Gold Standard" Workflow)
-
Recrystallization: Dissolve 5g crude solid in minimal hot Ethanol/Acetonitrile (9:1). Cool slowly to 4°C. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove trapped solvents.
-
Thermogravimetric Analysis (TGA): Confirm <0.5% weight loss up to 150°C (volatiles).
-
Water Determination: Karl Fischer titration (Coulometric). Target: <0.5%.
-
qNMR (Quantitative NMR): Use Maleic Acid (TraceCERT®) as the internal standard in DMSO-d6.
-
Calculation:
-
Phase 2: HPLC Method for Purity Assessment
This method is optimized to separate the critical pair (Target vs. Des-iodo impurity).
-
Column: C18 High-pH Stable (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 150 mm.
-
Rationale: Azaindoles are basic. High pH (pH 9-10) suppresses ionization of the pyridine nitrogen, improving peak shape and retention.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0 min: 5% B[3]
-
15 min: 60% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (max) and 230 nm (impurity sensitive).
-
Temperature: 30°C.
Diagram 2: Standard Qualification Workflow
This decision tree guides the user on how to qualify a standard based on available data.
Caption: Decision matrix for qualifying 7-Cyano-3-iodo-5-azaindole standards before use in critical assays.
References
-
Synthesis and Reactivity of Azaindoles
-
Impurity Profiling Methodologies
- Title: Analysis of Drug-Related Impurities by HPLC (General Principles for N-Heterocycles).
- Source: N
-
URL:[Link]
-
Azaindole Scaffold Properties
- Title: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Structural Analog D
-
Source: Sigma-Aldrich.[5]
-
Chromatographic Separation of Azaindoles
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbonitrile AldrichCPR 757978-11-3 [sigmaaldrich.com]
Technical Guide: Mass Spectrometry Fragmentation Profiling of Iodinated Azaindoles
Executive Summary
Iodinated azaindoles (pyrrolopyridines) serve as critical scaffolds in the synthesis of kinase inhibitors and other bioactive heterocycles. Their utility lies in the lability of the C–I bond, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, this same lability presents a significant challenge for structural characterization.[1]
This guide provides a comparative analysis of ionization techniques and fragmentation pathways for iodinated azaindoles. Unlike robust aliphatic compounds, these heterocycles require specific mass spectrometric (MS) strategies to prevent premature dehalogenation while ensuring adequate structural fingerprinting. We compare Electrospray Ionization (ESI) against Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI) , demonstrating that while ESI preserves the molecular ion, energy-resolved fragmentation is required to differentiate regioisomers.
The Chemical Context: Why Fragmentation Matters[2]
In drug discovery, the position of the nitrogen atom in the azaindole core (4-, 5-, 6-, or 7-azaindole) and the regiochemistry of the iodine substituent dramatically affect biological activity. Mass spectrometry is often the fastest method to confirm synthesis success, but the C–I bond dissociation energy (approx. 50–60 kcal/mol) is significantly lower than that of C–Br or C–Cl bonds.
-
The Challenge: Standard "hard" ionization can cleave the iodine atom before detection, leading to false negatives or ambiguity between the starting material (azaindole) and the product (iodo-azaindole).
-
The Solution: A tailored ionization protocol that balances "soft" ionization for molecular weight confirmation with controlled collision-induced dissociation (CID) for isomer differentiation.
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the quality of the spectral data. The table below compares the performance of the three primary modalities for iodinated azaindoles.
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) | APCI |
| Primary Ion Observed | |||
| C–I Bond Stability | High. Best for confirming intact mass. | Low. Extensive fragmentation; often shows base peak as | Medium. Thermal degradation can occur in the source.[2] |
| Sensitivity | High for polar azaindoles (basic N). | Moderate; requires volatile samples. | Good for non-polar protected derivatives. |
| Isomer Differentiation | Excellent (via MS/MS Energy Ramping). | Poor (Spectra often look identical due to rapid I loss). | Good, but less reproducible than ESI. |
| Recommendation | Preferred Method for structural confirmation and purity. | Useful only for library matching of stable derivatives. | Alternative for N-protected species that ionize poorly in ESI. |
Technical Insight: The "Soft" vs. "Hard" Dichotomy
In EI (70 eV), the energy imparted exceeds the ionization potential of the azaindole and the dissociation energy of the C–I bond. You will predominantly see the de-iodinated azaindole core. In ESI , the "cooling" effect of the solvent evaporation process preserves the C–I bond, allowing the
Fragmentation Mechanics and Pathways[3][4][5]
Understanding the fragmentation mechanism is crucial for interpreting MS/MS spectra. The fragmentation of protonated iodinated azaindoles (
Primary Pathway: Homolytic vs. Heterolytic Cleavage
Upon Collision Induced Dissociation (CID), two primary losses occur:
-
Loss of Iodine Radical (
, 127 Da): Generates a radical cation . This is common in systems where the aromatic ring can stabilize the radical. -
Loss of HI (128 Da): Generates a closed-shell cation. This is often favored if there is a proton available on a neighboring nitrogen or carbon (ortho-effect).
Secondary Pathway: Ring Degradation
Once the iodine is lost, the azaindole core typically fragments via the loss of HCN (27 Da) or
Figure 1: Generalized fragmentation tree for protonated iodinated azaindoles. The loss of Iodine is the rate-limiting step, followed by characteristic ring disintegration.
Regioisomeric Differentiation Strategy
Distinguishing between isomers (e.g., 4-iodo-7-azaindole vs. 5-iodo-7-azaindole) is the most complex application. Since both have the same mass and similar functional groups, standard MS1 scanning is insufficient.
The "Energy-Resolved" Approach
The position of the iodine relative to the pyridine nitrogen affects the bond strength due to electron density variations (inductive and mesomeric effects).
-
Protocol: Isolate the
precursor. -
Ramp Collision Energy (CE): Step the CE from 10 eV to 50 eV.
-
Analyze Survival Yield: Plot the intensity of the parent ion vs. the fragment ion (
).-
Observation: Isomers with Iodine at electron-deficient positions (e.g., C4, adjacent to the pyridine nitrogen) typically require higher energy to fragment compared to electron-rich positions (e.g., C3 or C5) [4].
-
-
Diagnostic Ratio: Calculate the ratio of
at a fixed intermediate energy (e.g., 30 eV). This ratio acts as a unique fingerprint for each isomer.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[2]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[2]
-
Standard: Unsubstituted azaindole (parent scaffold) for retention time benchmarking.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve sample in 100% MeOH to 1 mg/mL (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile. Crucial: Avoid 100% water as iodinated species may precipitate.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV (Keep moderate to prevent in-source fragmentation).
-
Desolvation Temp: 350°C.
-
Cone Voltage: Optimize to 20–30 V. Warning: High cone voltage will mimic EI spectra and strip the iodine.
-
-
Data Acquisition:
-
Perform a full scan (MS1) from m/z 100–600.
-
Select the most abundant isotope peak (
is monoisotopic). -
Perform MS/MS (Product Ion Scan) with CE stepping: 10, 20, 40 V.
-
-
Quality Control Check (Self-Validation):
-
Look for the "Sodium Adduct"
. If the peak is missing but is high, your source is too "hot." Lower the desolvation temperature and cone voltage until the is the base peak.
-
Decision Logic for Method Selection
Figure 2: Decision matrix for optimizing ionization parameters to prevent premature dehalogenation.
References
-
Niessen, W. M. A. (2017). Fragmentation of Even-Electron Ions in Soft-Ionization Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
Holčapek, M., et al. (2010). Structural Analysis of Small Organic Molecules by Mass Spectrometry. Mass Spectrometry Reviews. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry: An Important Tool for the Structural Elucidation and Characterization of Synthetic and Natural Products. Natural Product Reports. [Link]
-
Kusari, S., et al. (2016). Resource for the Differentiation of Regioisomers of Synthetic Cannabinoids. Journal of The American Society for Mass Spectrometry. [Link]
Sources
Comparative Bioactivity Guide: 5-Azaindole vs. 7-Azaindole Scaffolds
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), azaindoles are privileged scaffolds due to their bioisosteric relationship with indoles and purines.[1][2][3][4] While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has achieved dominance as a "kinase privileged" fragment—exemplified by the FDA-approved B-RAF inhibitor Vemurafenib —5-azaindole (1H-pyrrolo[3,2-c]pyridine) presents a distinct physicochemical profile often utilized to modulate solubility and selectivity.[1]
The Verdict:
-
7-Azaindole: The superior hinge-binder for kinase targets.[1][5][6] Its N1-H/N7 motif perfectly mimics the adenine ring of ATP, forming robust bidentate hydrogen bonds.[1] However, it suffers from a significant metabolic liability: oxidation at the C2 position by Aldehyde Oxidase (AO).[1][7]
-
5-Azaindole: A basicity modulator .[1] With a pKa significantly higher (~8.[1]3) than 7-azaindole (~4.6), it is often employed to improve aqueous solubility or target non-kinase receptors (e.g., GPCRs).[1] It generally lacks the optimal geometry for canonical kinase hinge binding.[1]
Structural & Physicochemical Analysis[1][6]
The fundamental difference lies in the position of the pyridine nitrogen, which drastically alters the electronic landscape and hydrogen-bonding capabilities.
Electronic Distribution and pKa
The shift of the nitrogen atom from position 7 to position 5 breaks the "purine mimicry" and changes the acid-base properties.
| Feature | 7-Azaindole | 5-Azaindole | Impact on Bioactivity |
| Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[3,2-c]pyridine | Determines binding geometry.[1] |
| pKa (Conjugate Acid) | ~4.6 (Weak Base) | ~8.3 (Moderately Strong Base) | 5-Azaindole is largely protonated at physiological pH, aiding solubility but potentially reducing permeability.[1] |
| H-Bonding Motif | 1,3-Donor/Acceptor | 1,5-Donor/Acceptor | 7-Aza fits the kinase hinge (Val/Glu backbone); 5-Aza geometry is too wide for standard bidentate hinge binding.[1] |
| Dipole Moment | Lower | Higher | Affects solvation and crystal packing.[1] |
Visualizing the Binding Discrepancy
The following diagram illustrates why 7-azaindole is the preferred scaffold for ATP-competitive inhibitors, while 5-azaindole is structurally mismatched for the canonical hinge interaction.[1]
Figure 1: Comparative Binding Modes. Green arrows indicate the optimal "lock-and-key" fit of 7-azaindole in the kinase hinge, contrasted with the geometric mismatch of 5-azaindole.
Critical Bioactivity Profiles[1][8]
Kinase Selectivity & Potency[1][9]
-
7-Azaindole: The N7 atom is crucial for potency.[1] Removing it (reverting to indole) often leads to a loss of 10–100x potency because the H-bond acceptor capability is lost.[1] It is a "Type I" inhibitor scaffold.[1]
-
5-Azaindole: In SAR studies, replacing 7-azaindole with 5-azaindole typically results in a sharp drop in kinase inhibitory activity.[1] The N5 atom is located too far to accept the hydrogen bond from the hinge backbone NH (usually from a Valine or Leucine residue). However, 5-azaindole is valuable for Type II inhibitors or allosteric binders where the hinge interaction is not the primary driver, or for targeting GPCRs (e.g., 5-HT receptors) where basicity mimics endogenous ligands.[1]
Metabolic Liability: The Aldehyde Oxidase (AO) Problem
A major hurdle in azaindole drug development is cytosolic metabolism by Aldehyde Oxidase (AO).[1][7]
-
Mechanism: AO attacks electron-deficient carbon atoms adjacent to ring nitrogens.[1]
-
7-Azaindole Vulnerability: The C2 position is highly susceptible to nucleophilic attack by AO, converting the parent compound into 2-hydroxy-7-azaindole (a lactam).[1] This metabolite often has poor permeability and loses target affinity.[1]
-
Mitigation Strategy: Blocking the C2 position with small alkyl groups or electron-withdrawing groups is a standard medicinal chemistry fix.[1]
-
-
5-Azaindole Vulnerability: While less classically cited for C2 oxidation than the 7-isomer, the 5-isomer is still an electron-deficient heterocycle.[1] However, its high basicity can alter its distribution and interaction with metabolic enzymes.[1]
Experimental Protocols
To objectively compare these scaffolds in your own research, use the following standardized protocols.
Protocol: Comparative C3-Functionalization (Friedel-Crafts)
One of the most common derivatizations is adding a group at the C3 position.[1] Note the reactivity difference due to basicity.
Objective: Synthesize 3-acyl derivatives of both isomers.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of azaindole in dry DCM under Argon atmosphere.
-
Lewis Acid Addition:
-
For 7-Azaindole: Add 3.0 eq of AlCl3 at 0°C. (Reacts readily).
-
For 5-Azaindole: Add 5.0 eq of AlCl3.[1] Critical: 5-azaindole forms a stable, unreactive complex with the Lewis acid due to its high basicity (N5).[1] You must use excess Lewis acid and potentially higher temperatures (reflux) to drive the reaction.[1]
-
-
Acylation: Add 1.2 eq of Acyl Chloride dropwise.
-
Quenching: Pour the mixture into ice-water/methanol.
-
Workup: Neutralize with NaHCO3. Extract with EtOAc.[1]
-
Observation: 7-azaindole typically yields >80% product within 2-4 hours.[1] 5-azaindole may require 12+ hours and yield <50% without condition optimization (e.g., using nitromethane to solubilize the complex).[1]
Protocol: Metabolic Stability Assay (S9 Fraction/Cytosol)
To screen for the AO liability mentioned in Section 3.2.[1]
-
System: Human Liver Cytosol (HLC) – Note: AO is a cytosolic enzyme, not microsomal.[1][7] Standard HLM (microsomal) assays will MISS this clearance pathway.[1]
-
Control: Phthalazine (positive control for AO activity).[1]
-
Incubation: Incubate 1 µM test compound in HLC (1 mg protein/mL) with and without the AO inhibitor Hydralazine (25 µM).
-
Readout: LC-MS/MS monitoring of parent depletion and formation of the +16 Da metabolite (oxidation).
-
Interpretation: If clearance is high in HLC but inhibited by Hydralazine, the compound is an AO substrate.[1]
Decision Logic for Scaffold Selection
Use the following workflow to determine which isomer fits your project needs.
Figure 2: Strategic decision tree for selecting between 5- and 7-azaindole based on target class and metabolic risks.[1]
References
-
Popowycz, F., et al. (2016).[1] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.[1] [Link][1][5]
-
Song, J. J., et al. (2020).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical and Pharmaceutical Bulletin. [Link]
-
Laha, J. K., et al. (2020).[1] Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.[1] [Link]
-
Zhang, X., et al. (2017).[1] Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. Journal of Medicinal Chemistry. [Link][1]
-
Wipf, P. (2007).[1] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh Department of Chemistry.[1] [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights & Comparative Analysis: 3-Iodo-1H-pyrrolo[3,2-c]pyridine Scaffolds
Executive Summary
The 3-iodo-1H-pyrrolo[3,2-c]pyridine (3-iodo-5-azaindole) scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitor development (e.g., MPS1, FMS kinase). Unlike its more ubiquitous isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole core offers distinct electronic properties and vector orientations for hydrogen bonding.
This guide provides a technical comparison of the 3-iodo-pyrrolo[3,2-c]pyridine scaffold against its primary isomers. It focuses on crystallographic tendencies, halogen bonding potential, and synthetic utility, serving as a roadmap for researchers optimizing lead compounds.
Part 1: Structural Characterization & Crystallographic Insights
While specific unit cell dimensions can vary based on solvation and co-crystallization, the 3-iodo-1H-pyrrolo[3,2-c]pyridine core exhibits consistent supramolecular behaviors driven by its dipole moment and hydrogen-bonding donors/acceptors.
The Crystal Lattice: Key Interaction Motifs
In the solid state, 3-iodo-5-azaindoles typically crystallize in monoclinic or triclinic systems. The packing is dominated by two competing forces:
-
N-H···N Hydrogen Bonding (The Dimer): Similar to 7-azaindoles, the pyrrole N-H (donor) and the pyridine N (acceptor) often form centrosymmetric dimers. However, in the [3,2-c] isomer, the vectors are offset, often leading to "ribbon" or "tape" structures rather than discrete dimers.
-
Halogen Bonding (The Sigma Hole): The iodine atom at C3 is highly polarizable. A region of positive electrostatic potential (the
-hole) on the extension of the C-I bond allows for strong directional interactions with nucleophiles (e.g., carbonyl oxygens in the protein backbone or solvent molecules).
Quantitative Structural Parameters
The following data summarizes typical bond metrics derived from small-molecule X-ray diffraction of 3-iodo-azaindole derivatives.
| Parameter | 3-Iodo-pyrrolo[3,2-c]pyridine (5-azaindole) | 3-Iodo-pyrrolo[2,3-b]pyridine (7-azaindole) | Significance |
| C3–I Bond Length | 2.08 – 2.10 Å | 2.09 – 2.11 Å | Critical for oxidative addition rates in Pd-catalyzed couplings. |
| C2–C3–I Angle | ~126° | ~127° | Affects the trajectory of the halogen bond in the binding pocket. |
| Pyridine N pKa | ~8.2 (Predicted) | ~4.6 (Experimental) | The [3,2-c] isomer is significantly more basic, impacting solubility and salt formation. |
| H-Bond Geometry | Linear Ribbon (Intermolecular) | Discrete Dimer (Intermolecular) | Influences melting point and solubility profile. |
Technical Note: The higher basicity of the pyridine nitrogen in the [3,2-c] isomer (5-azaindole) makes it more prone to protonation under physiological conditions compared to the [2,3-b] isomer. This drastically alters the electrostatic landscape of the crystal lattice.
Part 2: Comparative Analysis (The Alternatives)
In drug discovery, the choice between azaindole isomers is rarely arbitrary. It is a strategic decision based on vectors and electronic demand .
Isomer Comparison: 5-Azaindole vs. 7-Azaindole
The primary alternative to the topic molecule is the 3-iodo-7-azaindole.
-
3-Iodo-1H-pyrrolo[3,2-c]pyridine (Topic):
-
Pros: Higher aqueous solubility (due to basicity); unique vector for the pyridine nitrogen (points "up" relative to the pyrrole NH); excellent metabolic stability profiles in specific kinase pockets.
-
Cons: Synthetic iodination is regiochemically more challenging due to competing electrophilic sites; higher polarity can reduce membrane permeability.
-
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (Alternative):
-
Pros: Extremely well-established chemistry; forms very stable dimers (high crystallinity); mimics the purine core of ATP effectively.
-
Cons: Lower basicity; the "internal" hydrogen bond in the dimer can limit solubility.
-
Visualizing the Structural Divergence
Figure 1: Decision matrix for selecting between 5-azaindole and 7-azaindole scaffolds based on physicochemical properties.
Part 3: Experimental Protocols
To generate high-quality crystals or intermediates for cross-coupling, precise control over the iodination regioselectivity is required. The 3-position is the most electron-rich, but the pyridine nitrogen can interfere if not handled correctly.
Protocol: Regioselective Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine
Objective: Synthesize chemically pure 3-iodo intermediate for crystallographic analysis or Suzuki coupling.
Reagents:
-
1H-pyrrolo[3,2-c]pyridine (Starting Material)[1][2][3][4][5]
-
N-Iodosuccinimide (NIS)
-
DMF (Solvent)
-
KOH (Potassium Hydroxide) - Optional for solid-state iodination
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration). Maintain temperature at 0°C under Argon atmosphere.
-
Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 20 minutes. Crucial: Slow addition prevents over-iodination at the C2 position.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by LC-MS (Target M+H: ~245).
-
Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (to remove excess iodine).
-
Isolation: A precipitate should form. Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, and dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain X-ray quality needles.
Crystallization Workflow
Figure 2: Optimized workflow for the synthesis and crystallization of the 3-iodo derivative.
Part 4: Implications for Drug Design
Understanding the crystal structure of the 3-iodo derivative directly informs Structure-Activity Relationship (SAR) studies.
-
Halogen Bonding in the Pocket: In kinase pockets (e.g., MPS1), the Iodine atom at C3 is not just a steric placeholder. It often engages in a halogen bond with backbone carbonyls (e.g., the hinge region). The crystal structure data confirms the directionality of this bond (180° relative to the C-I axis).
-
Synthetic Handle: The C-I bond length (~2.09 Å) derived from crystal data indicates a weaker bond than C-Br, facilitating rapid oxidative addition of Palladium(0). This makes the 3-iodo derivative the preferred substrate for Sonogashira or Suzuki couplings to introduce diverse R-groups at the 3-position.
References
-
Structural Basis of MPS1 Inhibition: Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source:Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]
-
Halogen Bonding Fundamentals: Title: Hypervalent Iodine(III) Compounds as Biaxial Halogen Bond Donors. Source:ACS Publications. URL:[Link]
-
Synthesis of Azaindoles: Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Source:Semantic Scholar / NIH. URL:[Link]
-
Compound Data (3-Iodo-1H-pyrrolo[3,2-c]pyridine): Title: 1H-Pyrrolo[3,2-c]pyridine, 3-iodo- (CAS Data).[2] Source:PubChem.[5] URL:[Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[3,2-c]pyridine, 3-iodo-6-(trifluoromethyl)- [cymitquimica.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[3,2-c]pyridine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Reference Standards for 5-Azaindole Impurity Profiling: A Comparative Technical Guide
Executive Summary: The "Hidden" Scaffold in Kinase Inhibitors
5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is not merely a reagent; it is a privileged scaffold in modern oncology, serving as the core pharmacophore for next-generation kinase inhibitors (e.g., Vemurafenib analogs, Aurora kinase inhibitors). Its structural similarity to purine allows it to bind effectively to the ATP-binding pocket of kinases.
However, the impurity profile of 5-azaindole is notoriously complex due to the electron-deficient nature of the pyridine ring and the high reactivity of the pyrrole nitrogen. Unlike commodity chemicals where a single "99% Purity" standard suffices, drug development requires a qualified impurity panel .
This guide objectively compares the available reference standard strategies—from commercial "purity-only" standards to custom-synthesized impurity panels—and provides the experimental data required to validate them.
The Landscape of Reference Standards
In the context of 5-azaindole, "Reference Standard" is often a misnomer. Most commercially available materials are Chemical Reference Materials , not Certified Reference Materials (CRMs) tailored for impurity profiling.
Comparative Analysis of Standard Grades
| Feature | Option A: Commercial Research Grade | Option B: Certified Reference Material (CRM) | Option C: Custom "In-House" Panel |
| Primary Use | Synthetic starting material | Assay calibration (Quantification) | Impurity Identification & Qualification |
| Purity Definition | Area% (HPLC) usually >98% | Mass Balance (% w/w) or qNMR | Specificity for impurities (0.1% level) |
| Traceability | Vendor CoA (often limited) | NIST/USP Traceable | Fully characterized (NMR, MS, ROI) |
| Impurity Data | "Total Impurities < 2%" | "Total Impurities < 0.5%" | Individual RRTs for isomers (4-, 6-azaindole) |
| Regulatory Fit | Early Discovery Only | GMP Release Testing | IND/NDA Submission (Required) |
Critical Insight: For 5-azaindole profiling, Option A is insufficient . You cannot rely on a generic 98% pure standard to detect a 0.10% regioisomeric impurity (ICH Q3A threshold). You must adopt Option C (assembling a panel of specific impurity standards) to validate your analytical method.
Technical Deep Dive: The Impurity Profile
To build a valid reference panel, you must first predict the impurities based on the synthesis route (typically the condensation of 4-amino-3-halopyridines with alkynes or the Larock synthesis).
Key Impurities to Monitor[2][3]
Impurity A: 4-Azaindole (Regioisomer)
-
Origin: Formed during the cyclization step if the starting aminopyridine has isomeric contamination or if the cyclization lacks regioselectivity.
-
Risk: Co-elutes with 5-azaindole on standard C18 columns due to identical mass (MW 118.14) and similar pKa.
-
Detection: Requires high-resolution separation (Phenyl-Hexyl or Mixed Mode).
Impurity B: 3-Amino-4-chloropyridine (Precursor)
-
Origin: Unreacted starting material.
-
Risk: Genotoxic potential (aniline derivative). High response factor in UV due to the free amine.
-
Detection: Elutes early in Reverse Phase (RP) methods.
Impurity C: 5-Azaindole N-Oxide (Degradant)
-
Origin: Oxidative stress during storage or synthesis workup.
-
Risk: The pyridine nitrogen is susceptible to oxidation.
-
Detection: Distinct Mass Shift (+16 Da, MW 134.14).
Visualization: Impurity Genesis Pathway
Figure 1: Genesis of critical impurities in 5-azaindole synthesis. Note that Impurity A (Regioisomer) is a process-driven impurity, while Impurity C is stability-driven.
Experimental Protocol: Validated Separation Method
Standard C18 columns often fail to separate the 4-azaindole and 5-azaindole regioisomers. The following protocol utilizes a Phenyl-Hexyl stationary phase, which exploits
Method: High-Resolution HPLC for Azaindole Profiling
-
Instrument: UHPLC system with PDA and QDa (Mass Detector)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
-
Column Temp: 35°C
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 282 nm (primary), MS (ESI+)
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid)
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar precursors) |
| 20.0 | 60 | 40 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 95 | 5 | Re-equilibrate |
| 30.0 | 95 | 5 | End |
Why this works:
-
pH 3.8: Protonates the pyridine nitrogen (pKa ~8), improving peak shape and preventing tailing common with basic heterocycles.
-
Phenyl-Hexyl Phase: Provides alternative selectivity to C18. The 4-azaindole and 5-azaindole isomers have different
-cloud densities, resulting in distinct retention times (approx. RT = 1.5 min).
Decision Framework: Selecting Your Standard
Do not default to buying the most expensive standard. Use this logic to select the appropriate grade for your development phase.
Figure 2: Decision Matrix for Reference Standard Selection. For 5-azaindole impurities, researchers will most likely reach the "Synthesize & Qualify" node due to the lack of commercial impurity-specific CRMs.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[3] [Link]
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9220, 5-Azaindole.[Link]
-
Sielc Technologies. (2023). HPLC Method for Separation of Azaindole Derivatives on Mixed-Mode Columns.[Link]
-
Liao, H. (2021).[2][4] Regulatory Considerations for Impurity Qualification: FDA Perspective. FDA/CDER Workshop. [Link]
Sources
Biological Assay Validation Guide: 7-Cyano-3-iodo-5-azaindole Probe
This guide outlines the biological assay validation framework for 7-Cyano-3-iodo-5-azaindole , a specialized fluorogenic scaffold. This compound represents a class of solvatochromic azaindoles , utilized primarily for probing protein microenvironments, fragment-based drug discovery (FBDD), and potential X-ray crystallographic phasing due to the heavy iodine atom.
Part 1: Executive Summary & Technical Profile
Product Identity: 7-Cyano-3-iodo-5-azaindole Primary Application: Fluorescent microenvironment sensing, protein binding site characterization, and fragment-based lead generation. Mechanism of Action: The probe utilizes the 5-azaindole core as a bio-isostere of the indole (tryptophan) scaffold. The 7-cyano group acts as an electron-withdrawing group (EWG), inducing Intramolecular Charge Transfer (ICT) upon excitation, which renders the molecule highly sensitive to solvent polarity (solvatochromism). The 3-iodo substituent provides a heavy-atom handle for potential phosphorescence (intersystem crossing), X-ray anomalous scattering, or specific halogen-bonding interactions within a binding pocket.
Comparative Performance Matrix
| Feature | 7-Cyano-3-iodo-5-azaindole | 7-Azatryptophan (7-AW) | Prodan | Dansyl Chloride |
| Fluorescence Mechanism | ICT-based Solvatochromism | Native-like Fluorescence | Strong Solvatochromism | Amine Conjugation |
| Stokes Shift | Large (>60 nm) | Moderate (~40 nm) | Very Large (>100 nm) | Large |
| Microenvironment Sensitivity | High (Dipole moment change) | Moderate | Very High | High |
| Biological Perturbation | Low (Small molecule fragment) | Very Low (Amino acid) | Moderate (Lipophilic) | High (Bulky tag) |
| Specific Utility | Dual-mode (Fluorescence + Phasing) | Protein incorporation | Membrane/Polarity | Covalent labeling |
Part 2: Scientific Foundation & Causality
To validate this probe, one must establish that its signal changes are causally linked to biological events (binding, conformational change) rather than artifacts (aggregation, quenching).
The Solvatochromic Hypothesis
The 7-cyano group creates a "push-pull" electronic system. In polar environments (bulk solvent), the excited state is stabilized, leading to red-shifted emission and often lower quantum yield (quenching). In hydrophobic pockets (protein binding sites), the emission is blue-shifted with increased intensity.
-
Validation Goal: Confirm linear correlation between emission maxima and solvent polarity function (Lippert-Mataga plot).
The Heavy Atom Effect (Iodine)
The 3-iodo group introduces spin-orbit coupling.
-
Risk: High intersystem crossing could quench fluorescence (low Quantum Yield).
-
Benefit: Potential for delayed fluorescence or phosphorescence, offering a time-gated detection window to eliminate autofluorescence.
Part 3: Comprehensive Validation Protocols
Phase I: Photophysical Characterization (In Vitro)
Objective: Define the probe's baseline behavior in controlled environments before biological introduction.
Protocol 1: Solvatochromic Profiling
-
Preparation: Prepare 10 µM probe solutions in: Toluene (Non-polar), Dichloromethane, Acetonitrile, Methanol, and PBS (Polar/Aqueous).
-
Spectroscopy: Record Absorbance (UV-Vis) and Emission (Fluorescence) spectra.
-
Analysis: Plot Stokes Shift (
) vs. Orientation Polarizability ( ).-
Success Criterion: A linear positive slope indicates genuine solvatochromic behavior suitable for sensing hydrophobic pockets.
-
Protocol 2: pH Stability Mapping
-
Buffer System: Prepare Citrate-Phosphate buffers ranging from pH 4.0 to 9.0.
-
Measurement: Incubate probe (5 µM) for 30 mins. Measure fluorescence intensity.
-
Causality Check: Azaindoles can undergo proton transfer (tautomerization). Ensure the signal is stable within physiological pH (7.2–7.6) to rule out pH-driven artifacts during cell assays.
Phase II: Biological Compatibility & Specificity
Objective: Ensure the probe does not kill the biological system or bind promiscuously.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
-
Cell Line: HeLa or HEK293 cells seeded at 5,000 cells/well.
-
Dosing: Treat with probe concentrations: 0.1, 1, 10, 50, 100 µM for 24h.
-
Readout: Measure absorbance at 570 nm (Formazan).
-
Threshold:
should be for use as a non-toxic probe.
Protocol 4: Binding Specificity (Z-Factor Determination) Context: Using the probe to detect a specific protein (e.g., HSA or a Kinase).
-
Positive Control: Protein + Probe (Expected High Signal/Blue Shift).
-
Negative Control: Buffer + Probe (Expected Low Signal/Red Shift).
-
Replicates: n=20 for each condition.
-
Calculation:
-
Requirement: Z-factor > 0.5 is required for a valid high-throughput screening (HTS) assay.
-
Part 4: Visualization of Validation Workflow
The following diagram illustrates the logical flow for validating the 7-Cyano-3-iodo-5-azaindole probe, ensuring both chemical stability and biological utility.
Figure 1: Step-by-step validation logic flow for certifying the 7-Cyano-3-iodo-5-azaindole probe for biological assays.
Part 5: Experimental Data Summary (Simulated/Reference Range)
Based on structural analogues (4-cyano-7-azaindole and 5-azaindole derivatives), the following performance metrics are expected for a valid batch of this probe:
| Parameter | Assay Condition | Expected Result | Interpretation |
| Excitation Max | PBS (pH 7.4) | 310–330 nm | UV-excitable (requires quartz optics or UV-transparent plates). |
| Emission Max | PBS (Polar) | 450–480 nm | Red-shifted, weak intensity (quenched by water). |
| Emission Max | Dioxane (Non-polar) | 400–420 nm | Blue-shifted, strong intensity (probe active). |
| Quantum Yield ( | Buffer vs. Protein | "Turn-on" fluorescence upon binding. | |
| Solubility | DMSO Stock | > 10 mM | High solubility facilitates stock preparation. |
Part 6: References
-
Demchenko, A. P. (2009). Introduction to Fluorescence Sensing. Springer. (Foundational text on solvatochromic probe mechanisms).
-
Guillard, J., et al. (2007).[1] "Synthesis and biological evaluation of 7-azaindole derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Chen, H., et al. (2023).[2] "Photophysics of Two Indole-Based Cyan Fluorophores." The Journal of Physical Chemistry B. Link[3]
-
Zhang, X., et al. (2002). "Fluorescence properties of electropolymerised 5-substituted indoles in solution." Journal of the Chemical Society, Faraday Transactions. Link
-
BioFount Catalog. "7-Cyano-3-iodo-5-azaindole Product Page." (Chemical identity verification). Link
Sources
Safety Operating Guide
7-Cyano-3-iodo-5-azaindole: Operational Disposal & Handling Guide
Executive Summary
7-Cyano-3-iodo-5-azaindole (CAS: 271-63-6 derivative) is a halogenated, nitrogen-containing heterocyclic intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the iodine atom and potential reactivity of the nitrile group. Immediate Action: Segregate from all acidic waste streams to prevent potential hydrogen cyanide (HCN) evolution.
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the molecular "why." This compound presents a dual-hazard profile that dictates its waste stream.[1]
| Functional Group | Hazard Mechanism | Disposal Implication |
| Iodine (C-I) | Halogenated organic.[2][3] Thermal decomposition releases toxic iodine vapors ( | MANDATORY: Must enter "Halogenated Waste" stream. Do not mix with general organic solvents. |
| Nitrile (C≡N) | Hydrolysis under strong acidic conditions can release Hydrogen Cyanide ( | CRITICAL: Strict segregation from acids. pH of waste stream must be kept neutral to basic ( |
| Azaindole Core | Nitrogen-heterocycle. Potential aquatic toxicity and skin sensitizer.[4] | CONTAINMENT: Double-containment required to prevent leaching. |
Senior Scientist Note: While aromatic nitriles are generally more stable than aliphatic ones, the presence of the electron-withdrawing iodine and the pyridine ring (azaindole) can alter reactivity. Never assume stability in the presence of strong mineral acids.
Waste Stream Segregation (The Self-Validating System)
To ensure safety, you must implement a Source Segregation Protocol . This prevents "cocktailing"—the accidental creation of reactive mixtures in waste drums.
Compatibility Matrix
| Waste Stream | Status | Rationale |
| Halogenated Organics | ✅ COMPATIBLE | Primary disposal path.[1][2][5][6][7] |
| Non-Halogenated Organics | ❌ INCOMPATIBLE | Mixing violates EPA/RCRA separation rules; increases incineration costs. |
| Aqueous Acidic (pH < 7) | ❌ DANGER | Risk of nitrile hydrolysis ( |
| Oxidizers | ❌ DANGER | Risk of exothermic reaction and iodine liberation. |
Disposal Procedures: Step-by-Step
Scenario A: Solid Waste (Powder/Crystals)
Most common form for synthesis intermediates.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Secondary Containment: Place the primary container inside a second clear bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write fully: "7-Cyano-3-iodo-5-azaindole".
-
Constituents: "Halogenated Organic Solid (Iodine), Nitrile".
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Store in the Solid Hazardous Waste bin, segregated from oxidizers.
Scenario B: Liquid Waste (Solutions in DMSO/DMF)
Common in High-Throughput Screening (HTS).
-
Stream Selection: Pour into the Halogenated Solvent carboy (Red tag/stripe is standard in many labs).
-
Note: Even if the solvent is DMSO (non-halogenated), the solute (the iodine compound) dictates the classification.
-
-
pH Check: Verify the carboy is NOT acidic. If unsure, check with pH paper.
-
Rinsing: Rinse the original glassware with a compatible solvent (e.g., acetone). Collect the first rinse into the Halogenated Waste carboy. Subsequent rinses can go to the general solvent wash, provided the concentration is negligible (<0.1%).
Emergency Spill Management
Stop. Do not rush. This compound is a skin irritant and potential sensitizer.
-
PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum) and safety goggles.
-
Containment:
-
Solid Spill: Do NOT sweep vigorously (aerosol risk). Cover with a damp paper towel to suppress dust, then scoop into a disposal bag.
-
Liquid Spill: Do NOT dilute with water. Absorb with vermiculite or a dedicated organic spill pad.
-
-
Decontamination: Wipe the area with a mild detergent solution (5% surfactant). Dispose of all cleanup materials as Solid Hazardous Waste (see Scenario A).
Decision Logic Visualization
The following diagram illustrates the decision workflow for disposing of 7-Cyano-3-iodo-5-azaindole.
Figure 1: Operational decision tree for the segregation and disposal of halogenated azaindole derivatives.
References
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 7-Azaindole Derivatives. Merck KGaA.[4]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: Halogenated Organic Compounds (F-List & K-List).
-
National Institutes of Health (NIH). (2023). Chemical Compatibility and Storage Guidelines. Division of Research Safety.[8]
-
PubChem. (2024). Compound Summary: 7-Azaindole.[5][6] National Library of Medicine.
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. ors.od.nih.gov [ors.od.nih.gov]
Personal protective equipment for handling 7-Cyano-3-iodo-5-azaindole
Executive Summary & Risk Context
7-Cyano-3-iodo-5-azaindole is a high-value heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of kinase inhibitors for oncology drug discovery. While structurally stable, its specific functional groups—a nitrile (cyano) moiety and an iodinated azaindole core—classify it as a Potent Compound .
The Critical Hazard: Standard Safety Data Sheets (SDS) for the parent scaffold (7-azaindole) classify it as Toxic in contact with skin (H311) and Harmful if swallowed (H302) . The addition of the nitrile group generally retains or enhances bioactivity. Furthermore, when dissolved in polar aprotic solvents (e.g., DMSO, DMF), the risk of transdermal absorption increases exponentially. DMSO acts as a vehicle, carrying the toxic payload directly through the skin barrier.
This guide prioritizes Dermal Protection and Inhalation Containment to ensure researcher safety and data integrity.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Worst-Case Scenario" principle, assuming the compound is bioactive and readily absorbable.
Hand Protection (The First Line of Defense)
Standard laboratory nitrile gloves (4 mil) are insufficient for handling stock solutions of this compound.
| State of Matter | Recommended Glove System | Rationale (The "Why") |
| Dry Solid | Double Nitrile (Standard 4-5 mil) | Prevents incidental contact with static-prone dust. Outer glove can be stripped immediately upon contamination.[1] |
| Solution (DMSO/DMF) | Laminate / Multilayer (e.g., Silver Shield™, Ansell Barrier™) | Critical: Standard nitrile degrades in DMSO. Laminate gloves offer >480 min breakthrough time against carrier solvents. |
| Solution (Alcohols/Water) | High-Grade Nitrile (Extended Cuff, >6 mil) | Thicker nitrile provides adequate protection against aqueous/alcoholic vectors, provided contact is incidental. |
Respiratory & Ocular Protection[2][3]
-
Respiratory: All handling of the solid powder must occur within a certified Chemical Fume Hood. If a hood is unavailable (e.g., equipment maintenance), a P100/N95 particulate respirator is the absolute minimum requirement to prevent inhalation of airborne dust.
-
Ocular: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses with side shields are insufficient due to the risk of fine powder migration or splash entry.
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: PPE Decision Tree. Note the critical distinction for Carrier Solvents (DMSO/DMF) which require Laminate gloves.
Operational Protocols
Weighing & Transfer (Solid State)
Azaindole derivatives are often electrostatic ("fluffy"). Static charge can cause the powder to "jump" onto gloves or cuffs.
-
Engineering Control: Activate the ionizing bar (anti-static gun) inside the fume hood before opening the vial.
-
Preparation: Place a disposable absorbent mat (benchkote) in the hood. Pre-tare your weighing boat/vial.
-
Technique:
-
Do not use a spatula that has been wiped with dry paper towel (induces static).
-
Transfer slowly. If powder clings to the spatula, tap gently against the inner wall of the receiving vial.
-
Decontamination: Immediately wipe the balance area and the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before removing them from the hood.
-
Solubilization (The "Danger Zone")
This step presents the highest risk of dermal toxicity.
-
Setup: Clamp the receiving vial. Do not hold the vial while adding solvent.
-
Solvent Addition: Add the solvent (DMSO/DMF) via syringe or pipette to minimize splashing.
-
Dissolution: Vortex inside the hood. If sonication is required, keep the vial sealed with Parafilm® over the cap to prevent aerosolization of the toxic solution.
-
Glove Check: If any drop of DMSO solution touches your glove, change gloves immediately . Do not wait. The permeation clock starts instantly.
Emergency Response & Decontamination
Spill Response Workflow
In the event of a release, immediate action prevents area contamination.[1][2]
Figure 2: Emergency Spill Response Protocol. Note the wet-wipe technique for powders to prevent aerosolization.
First Aid (Immediate Actions)
-
Skin Contact: Wash with soap and copious water for 15 minutes .[1][3] Avoid scrubbing (which can abrade skin and increase absorption).
-
Eye Contact: Flush with water/saline for 15 minutes.[1] Lift eyelids. Seek medical attention immediately—iodinated compounds can cause corneal damage.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream hazards for waste handlers.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated" . |
| Liquid Waste (A) | Solutions in DMSO/DMF. | Segregate into "Halogenated Organic Solvents" . Do NOT mix with oxidizers (e.g., Nitric acid) due to the nitrile group. |
| Liquid Waste (B) | Aqueous rinses. | Collect in "Aqueous Toxic" carboy. Do not pour down the drain. |
| Sharps | Needles/Syringes used for transfer. | Immediate disposal in rigid sharps container. Do not recap needles. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 7-Azaindole (Parent Scaffold Toxicity). National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
